(2,4,6-Trichlorophenoxy)acetic acid-13C6
Description
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Properties
Molecular Formula |
C8H5Cl3O3 |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
2-(2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,8+1 |
InChI Key |
KZDCLQBOHGBWOI-UCTJFVJYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(2,4,6-Trichlorophenoxy)acetic acid-13C6: A Technical Guide for Researchers
(2,4,6-Trichlorophenoxy)acetic acid-13C6 is the stable isotope-labeled form of the synthetic auxin herbicide, (2,4,6-Trichlorophenoxy)acetic acid (2,4,6-T). This isotopically enriched compound serves as a critical tool for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate and precise quantification of 2,4,6-T in various complex matrices.
Core Applications and Principles
The utility of this compound stems from its chemical identity to the unlabeled analyte, 2,4,6-T. The six carbon-13 atoms in the phenyl ring provide a distinct mass shift, allowing for its differentiation from the native compound by mass spectrometry. This property is fundamental to its application as an internal standard.
When added to a sample at a known concentration prior to sample preparation and analysis, this compound experiences the same physical and chemical processes as the unlabeled 2,4,6-T. This includes losses during extraction, derivatization, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of variations in the analytical process. This method, known as isotope dilution, is considered the gold standard for quantitative analysis.
Physicochemical and Isotopic Data
The following tables summarize the key quantitative data for this compound, compiled from a certificate of analysis.[1]
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₂¹³C₆H₅Cl₃O₃ |
| Molecular Weight | 261.44 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Long Term Storage | 4°C, Inert atmosphere |
Table 2: Quality Control Data
| Test | Specification | Result |
| Purity (HPLC) | >95% | 98.37% (at 205 nm) |
| Isotopic Purity | >95% | 99.3% |
| ¹³C Isotopic Distribution | ¹³C₀: 0.00%, ¹³C₁: 0.00%, ¹³C₂: 0.20%, ¹³C₃: 0.00%, ¹³C₄: 0.88%, ¹³C₅: 1.72%, ¹³C₆: 97.20% | |
| NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
Experimental Protocols
While a specific, universally adopted standard method detailing the use of this compound was not found in publicly available literature, the following protocol is a representative example for the analysis of phenoxyacetic acid herbicides in water samples by solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from established methods for similar analytes.
Objective: To quantify the concentration of (2,4,6-Trichlorophenoxy)acetic acid in a water sample using this compound as an internal standard.
Materials:
-
This compound solution of known concentration (e.g., 1 µg/mL in methanol)
-
(2,4,6-Trichlorophenoxy)acetic acid analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Sorbent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
Spike the sample with a known amount of the this compound internal standard solution to achieve a final concentration of, for example, 0.1 µg/L.
-
Acidify the sample to a pH of approximately 2.5 by adding formic acid. This ensures that the phenoxyacetic acids are in their protonated form, which is optimal for extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with a small volume of deionized water to remove interfering substances.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the analytes from the cartridge with an appropriate solvent, such as methanol or acetonitrile.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both unlabeled (2,4,6-Trichlorophenoxy)acetic acid and the ¹³C₆-labeled internal standard.
-
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled (2,4,6-Trichlorophenoxy)acetic acid and a constant concentration of the ¹³C₆-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and the unknown sample.
-
Determine the concentration of (2,4,6-Trichlorophenoxy)acetic acid in the sample by interpolating its area ratio on the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for sample analysis using an internal standard and the conceptual principle of isotope dilution mass spectrometry.
References
physical and chemical properties of (2,4,6-Trichlorophenoxy)acetic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (2,4,6-Trichlorophenoxy)acetic acid-13C6, a stable isotope-labeled internal standard. It includes detailed information on its characteristics, a plausible synthetic route, and a comprehensive experimental protocol for its application in quantitative analysis.
Core Properties
This compound is the isotopically labeled form of (2,4,6-Trichlorophenoxy)acetic acid, where the six carbon atoms of the phenyl ring have been replaced with the Carbon-13 isotope.[1] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses, as it shares nearly identical chemical and physical properties with its unlabeled counterpart but is distinguishable by its higher molecular weight.[2]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled analogue is also provided for comparison.
| Property | This compound | (2,4,6-Trichlorophenoxy)acetic acid (unlabeled) |
| Synonyms | 2,4,6-T-13C6 | 2,4,6-T |
| Molecular Formula | ¹³C₆C₂H₅Cl₃O₃ | C₈H₅Cl₃O₃ |
| Molecular Weight | 261.44 g/mol [3][4] | 255.48 g/mol [5] |
| CAS Number | Not available | 575-89-3[6] |
| Appearance | White to off-white solid (presumed) | White to off-white solid[7] |
| Melting Point | ~131 °C (presumed) | 131 °C[7] |
| Boiling Point | ~230 °C (presumed) | 230 °C[7] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile.[8] | Insoluble in water.[9] |
Synthesis
A plausible synthetic route for this compound involves the Williamson ether synthesis. This method is a common and effective way to produce phenoxyacetic acids.[10][11]
Proposed Synthetic Protocol
The synthesis would proceed as follows:
-
Starting Materials : 2,4,6-Trichlorophenol-¹³C₆ and sodium chloroacetate.
-
Reaction : The sodium salt of 2,4,6-Trichlorophenol-¹³C₆ is first prepared by reacting it with a base such as sodium hydroxide.
-
Etherification : The resulting phenoxide is then reacted with sodium chloroacetate in a suitable solvent, such as ethanol or water, and heated to drive the reaction.[10]
-
Acidification : After the reaction is complete, the mixture is cooled and acidified with a strong acid, like hydrochloric acid, to precipitate the this compound.[10]
-
Purification : The product can then be purified by recrystallization to obtain the final high-purity compound.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[12][13][14]
Use as an Internal Standard in LC-MS/MS Analysis
The following protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled (2,4,6-Trichlorophenoxy)acetic acid in a sample matrix (e.g., environmental water, biological fluids).
3.1.1. Preparation of Standard Solutions
-
Stock Solutions : Prepare individual stock solutions of both unlabeled (2,4,6-Trichlorophenoxy)acetic acid and the ¹³C₆-labeled internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of working standard solutions of the unlabeled analyte by serial dilution of the stock solution to create a calibration curve.
-
Internal Standard Spiking Solution : Prepare a working solution of the ¹³C₆-labeled internal standard at a fixed concentration.
3.1.2. Sample Preparation
-
Sample Collection : Collect the samples to be analyzed.
-
Spiking : Add a known and constant amount of the ¹³C₆-labeled internal standard working solution to all samples, calibration standards, and quality control samples.[15]
-
Extraction : Perform a sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the sample matrix.[8][16]
-
Reconstitution : Evaporate the solvent from the extracted samples and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Chromatographic Separation : Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte from other matrix components.
-
Mass Spectrometric Detection : Use a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions should be optimized for both the unlabeled analyte and the ¹³C₆-labeled internal standard.
3.1.4. Data Analysis
-
Calibration Curve : Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification : Determine the concentration of the analyte in the unknown samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. waters.com [waters.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. 2,4,6-Trichlorophenoxyacetic Acid-13C6 | Axios Research [axios-research.com]
- 4. scbt.com [scbt.com]
- 5. Acetic acid, (2,4,5-trichlorophenoxy)- [webbook.nist.gov]
- 6. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. youtube.com [youtube.com]
- 16. pubs.usgs.gov [pubs.usgs.gov]
An In-Depth Technical Guide to the Safety and Handling of (2,4,6-Trichlorophenoxy)acetic acid-13C6
This guide provides comprehensive safety and handling information for (2,4,6-Trichlorophenoxy)acetic acid-13C6, intended for researchers, scientists, and professionals in drug development. The information presented is primarily based on the safety data for the unlabeled parent compound, 2,4,6-Trichlorophenoxyacetic acid, as the isotopic labeling with 13C is not expected to alter its chemical hazards.
Section 1: Chemical and Physical Properties
This compound is a stable, isotopically labeled form of the herbicide 2,4,6-Trichlorophenoxyacetic acid. While specific quantitative data for the labeled compound is limited, the physical properties are comparable to the unlabeled analog.
| Property | Value | Reference |
| Molecular Formula | C₂¹³C₆H₅Cl₃O₃ | [1] |
| Molecular Weight | 261.44 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 131°C (lit.) | [2] |
| Boiling Point | 230°C (lit.) | [2] |
| Storage Temperature | +4°C | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and contact with skin and eyes.[3] The toxicological properties have not been thoroughly investigated.[4][5]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4][6][7]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2][4][6][7]
-
Skin Irritation: May cause skin irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][5]
Hazard Statements:
Below is a diagram illustrating the primary hazard classifications and the initial response measures.
Section 3: Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following methodologies are based on standard good laboratory practices for hazardous chemicals.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][6]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
-
Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum.[2][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]
3.2 Engineering Controls and Handling Procedures
-
Ventilation: Always handle in a well-ventilated place.[2][6] Use of a chemical fume hood is strongly recommended.
-
Safe Handling Practices:
3.3 Storage
-
Store apart from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]
The logical workflow for handling this compound from receipt to disposal is outlined in the diagram below.
Section 4: First-Aid and Emergency Procedures
4.1 First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2][5]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2][5][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]
4.2 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation and avoid breathing dust.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][5]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[5]
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Special Hazards: Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][5]
Section 5: Disposal Considerations
Disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
-
Contaminated Packaging: Dispose of as unused product. Containers can be triple rinsed and offered for recycling or reconditioning.[2]
Always comply with applicable local, regional, and national laws and regulations for waste disposal.[2][6]
References
Synthesis Pathway for (2,4,6-Trichlorophenoxy)acetic acid-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis pathway for the isotopically labeled compound (2,4,6-Trichlorophenoxy)acetic acid-13C6. The synthesis is a two-step process commencing with the chlorination of Phenol-13C6 to produce the key intermediate, 2,4,6-Trichlorophenol-13C6. This intermediate subsequently undergoes a Williamson ether synthesis followed by hydrolysis to yield the final product. This document provides detailed experimental protocols, quantitative data based on analogous non-labeled syntheses, and a visual representation of the synthetic pathway.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through two sequential reactions:
-
Chlorination of Phenol-13C6: The initial step involves the electrophilic substitution of chlorine atoms onto the 13C-labeled phenol ring to form 2,4,6-Trichlorophenol-13C6.
-
Williamson Ether Synthesis and Hydrolysis: The synthesized 2,4,6-Trichlorophenol-13C6 is then reacted with an ethyl haloacetate, followed by hydrolysis of the resulting ester to produce the final carboxylic acid product. The existence of Ethyl 2,4,6-Trichlorophenoxyacetate-13C6 as a known intermediate confirms this pathway[1].
Below is a visual representation of the overall synthesis workflow.
Quantitative Data
The following table summarizes the expected reactants, products, and estimated yields for the synthesis. The yields are based on high-yielding analogous syntheses of the unlabeled compounds and should be considered theoretical for the 13C6-labeled pathway.
| Step | Reactant(s) | Product | Molar Ratio (Reactant:Substrate) | Solvent | Catalyst | Estimated Yield (%) | Reference |
| 1 | Phenol-13C6, Chlorine Gas | 2,4,6-Trichlorophenol-13C6 | >3:1 | None or inert solvent | Lewis Acid (e.g., AlCl₃) | >96 | [2] |
| 2 | 2,4,6-Trichlorophenol-13C6, Ethyl Chloroacetate | This compound | 1.2:1 | Acetone or DMF | Base (e.g., K₂CO₃) | ~90 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the two key stages of the synthesis. These are adapted from established procedures for the synthesis of the unlabeled analogues.
Step 1: Synthesis of 2,4,6-Trichlorophenol-13C6
The chlorination of phenol to 2,4,6-trichlorophenol is a well-established industrial process that can be adapted for the laboratory-scale synthesis of the 13C6-labeled analogue[2]. The reaction proceeds through the stepwise substitution at the 2, 4, and 6 positions of the phenol ring.
Materials:
-
Phenol-13C6
-
Chlorine gas or Sulfuryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron (Fe) powder as a catalyst
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane), optional
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a gas inlet and outlet
-
Magnetic stirrer and heating mantle
-
Condenser
-
Gas trap (for excess chlorine)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser connected to a gas trap, place Phenol-13C6 and a catalytic amount of anhydrous AlCl₃ or Fe powder. If a solvent is used, dissolve the Phenol-13C6 in the inert solvent.
-
Heat the mixture to 60-70°C while stirring.
-
Slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
Continue the chlorination until the reaction is complete. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and intermediates (mono- and di-chlorinated phenols).
-
Once the reaction is complete, cool the mixture to room temperature and purge with nitrogen to remove any dissolved chlorine gas and HCl.
-
If a solvent was used, wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic byproducts, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure to yield the crude 2,4,6-Trichlorophenol-13C6.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers and is well-suited for the reaction of a phenoxide with an alkyl halide[3][4]. In this step, the 2,4,6-Trichlorophenol-13C6 is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from ethyl chloroacetate. The resulting ester is then hydrolyzed to the final product.
Materials:
-
2,4,6-Trichlorophenol-13C6
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2,4,6-Trichlorophenol-13C6 in acetone or DMF.
-
Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight excess (e.g., 1.5 equivalents).
-
Add ethyl chloroacetate (approximately 1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude Ethyl (2,4,6-Trichlorophenoxy)acetate-13C6.
-
Hydrolysis: The crude ester can be hydrolyzed without further purification. Dissolve the crude ester in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide or an excess of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated HCl if the hydrolysis was base-catalyzed.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
Technical Guide: Certificate of Analysis for (2,4,6-Trichlorophenoxy)acetic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the certification of (2,4,6-Trichlorophenoxy)acetic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative analytical studies. The data presented is based on a comprehensive Certificate of Analysis and established scientific methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Certificate of Analysis for this compound.[1]
Table 1: Product Identification and Properties
| Parameter | Value |
| Product Name | This compound |
| Catalogue Number | T774582 |
| Lot Number | 15-GRS-12-1 |
| Molecular Formula | C₂¹³C₆H₅Cl₃O₃ |
| Molecular Weight | 261.44 |
| Appearance | White to Off-White Solid |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Long Term Storage | 4°C, Inert atmosphere |
Table 2: Analytical Test Results
| Test | Specification | Result |
| Purity | >95% | Conforms |
| HPLC Purity | >95% | 98.37% (at 205 nm) |
| NMR Conformance | Conforms to Structure | Conforms |
| ¹³C NMR Conformance | Conforms to Structure | Conforms |
| MS Conformance | Conforms to Structure | Conforms |
| Isotopic Purity | >95% | 99.3% |
Table 3: Isotopic Distribution
| Isotopic Species | Normalized Intensity (%) |
| ¹³C₀ | 0.00 |
| ¹³C₁ | 0.00 |
| ¹³C₂ | 0.20 |
| ¹³C₃ | 0.00 |
| ¹³C₄ | 0.88 |
| ¹³C₅ | 1.72 |
| ¹³C₆ | 97.20 |
Experimental Protocols
The certification of this compound involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies representative of the key experiments performed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
Method:
-
Column: A reverse-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol). The gradient is programmed to increase the organic phase concentration over time to elute compounds with varying polarities.
-
Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. The eluting compounds are monitored by a UV detector at a wavelength where the analyte exhibits maximum absorbance (e.g., 205 nm as indicated in the certificate of analysis).[1]
-
Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound and to ensure the ¹³C labels are in the expected positions.
Instrumentation: A high-field NMR spectrometer.
Method:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: A proton NMR spectrum is acquired to confirm the presence and connectivity of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired to identify all unique carbon atoms in the molecule. For a ¹³C₆ labeled compound, the signals corresponding to the labeled carbons will be significantly enhanced. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon. The chemical shifts are compared to expected values for the proposed structure.
Mass Spectrometry (MS) for Identity and Isotopic Purity Determination
Objective: To confirm the molecular weight of the compound and to determine the isotopic enrichment and distribution.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
Method:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC to minimize matrix effects.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. The observed molecular weight should correspond to the calculated molecular weight of the ¹³C₆ labeled compound (261.44 g/mol ).[1]
-
Isotopic Purity Analysis: The relative intensities of the isotopic peaks are measured. For this compound, the most abundant ion should correspond to the molecule containing six ¹³C atoms. The percentage of the ¹³C₆ species relative to the sum of all isotopic species (¹³C₀ to ¹³C₆) determines the isotopic purity.[1] The observed isotopic distribution is compared to the theoretical distribution to confirm the labeling pattern.
Visualizations
Analytical Workflow for Certification
The following diagram illustrates the logical workflow for the analytical certification of a chemical reference material like this compound.
Caption: Analytical workflow for the certification of a chemical reference standard.
Potential Signaling Pathway Involvement
While a specific, detailed signaling pathway for (2,4,6-Trichlorophenoxy)acetic acid is not extensively documented, compounds of the chlorophenoxyacetic acid class are known to act as synthetic auxins. Auxins are a class of plant hormones that play a crucial role in plant growth and development. The general signaling pathway involves the perception of the auxin signal by receptor proteins, leading to downstream transcriptional regulation. In some contexts, these compounds can also induce defense responses in plants. For instance, the related compound 4-chlorophenoxyacetic acid has been shown to induce defense resistance in rice against certain insects by modulating pathways such as the phenylpropanoid biosynthesis pathway.
The following diagram illustrates a simplified, conceptual representation of how a chlorophenoxyacetic acid might influence plant signaling.
Caption: Conceptual signaling pathway for a synthetic auxin like (2,4,6-Trichlorophenoxy)acetic acid.
References
An In-depth Technical Guide on Unlabeled vs. 13C6 Labeled 2,4,6-Trichlorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenoxyacetic acid (2,4,6-T) is a member of the chlorophenoxyacetic acid class of herbicides. Understanding its analytical determination, potential biological effects, and metabolic fate is crucial for environmental monitoring, toxicology studies, and in the context of drug development where related compounds may be investigated. The use of stable isotope-labeled internal standards, such as 13C6 labeled 2,4,6-Trichlorophenoxyacetic acid, is paramount for achieving accurate and precise quantification in complex biological and environmental matrices. This guide provides a comprehensive overview of the unlabeled and 13C6 labeled forms of 2,4,6-T, including their properties, proposed analytical methodologies, and hypothetical biological interactions.
Data Presentation
Physicochemical Properties
| Property | Unlabeled 2,4,6-Trichlorophenoxyacetic Acid | 13C6 Labeled 2,4,6-Trichlorophenoxyacetic Acid |
| Molecular Formula | C₈H₅Cl₃O₃ | ¹³C₆C₂H₅Cl₃O₃ |
| Molecular Weight | 255.48 g/mol | 261.44 g/mol |
| CAS Number | 575-89-3 | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 131°C[1] | Not available |
| Boiling Point | 230°C[1] | Not available |
| Primary Use | Herbicide, analytical standard | Internal standard for quantitative analysis |
Chromatographic and Mass Spectrometric Data (Hypothetical)
| Parameter | Unlabeled 2,4,6-Trichlorophenoxyacetic Acid | 13C6 Labeled 2,4,6-Trichlorophenoxyacetic Acid |
| LC Retention Time | ~5.2 min | ~5.2 min |
| Precursor Ion (m/z) | 253.9 | 259.9 |
| Product Ion 1 (m/z) | 196.9 | 202.9 |
| Product Ion 2 (m/z) | 160.9 | 166.9 |
| GC Retention Time | ~12.8 min (as methyl ester) | ~12.8 min (as methyl ester) |
| Mass Fragment 1 (m/z) | 254 | 260 |
| Mass Fragment 2 (m/z) | 197 | 203 |
Experimental Protocols
Proposed LC-MS/MS Method for the Quantitative Analysis of 2,4,6-Trichlorophenoxyacetic Acid in Biological Matrices
This proposed method is based on established protocols for the analysis of other chlorophenoxyacetic acids, such as 2,4-D, and is designed for the simultaneous quantification of unlabeled and 13C6 labeled 2,4,6-T in plasma or urine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or urine in a polypropylene tube, add 10 µL of a 100 ng/mL solution of 13C6-2,4,6-Trichlorophenoxyacetic acid in methanol (as an internal standard).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-6 min: 20% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 20% B
-
7.1-10 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled 2,4,6-T: 253.9 -> 196.9 (quantifier), 253.9 -> 160.9 (qualifier)
-
13C6-2,4,6-T: 259.9 -> 202.9 (quantifier)
-
3. Method Validation
The method should be validated according to standard bioanalytical method validation guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 2,4,6-T.
Hypothetical Signaling Pathway
While the direct signaling pathways of 2,4,6-Trichlorophenoxyacetic acid are not well-elucidated, it is hypothesized to act similarly to other auxinic herbicides like 2,4-D. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, cell death in susceptible plants. In mammalian systems, the effects are less clear, but may involve oxidative stress and interactions with various cellular receptors.
Caption: Postulated signaling pathways of 2,4,6-T in plant and mammalian cells.
Discussion
The use of 13C6 labeled 2,4,6-Trichlorophenoxyacetic acid as an internal standard is critical for mitigating matrix effects and ensuring the accuracy of quantitative analyses in complex samples. The proposed LC-MS/MS method provides a robust framework for such analyses. While the precise molecular targets of 2,4,6-T in mammalian systems require further investigation, its structural similarity to other auxinic herbicides suggests potential for inducing oxidative stress and other cellular disruptions. The enzymatic degradation of the related compound 2,4,6-trichlorophenol by soybean peroxidase suggests that similar enzymatic processes could be involved in the metabolism of 2,4,6-T in various organisms.[2] Further research, including receptor binding assays and gene expression studies, is needed to fully elucidate the biological activity and toxicological profile of 2,4,6-Trichlorophenoxyacetic acid.
References
purpose of 13C6 labeled internal standards in mass spectrometry
An In-depth Technical Guide to the Purpose and Application of ¹³C₆ Labeled Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative mass spectrometry (MS) is a cornerstone of modern research and drug development, providing unparalleled sensitivity and selectivity. However, achieving high accuracy and precision is often challenging due to unavoidable variations in sample preparation, instrument performance, and matrix effects. Isotope Dilution Mass Spectrometry (IDMS) utilizing stable isotope-labeled (SIL) internal standards is the gold standard for overcoming these challenges. This technical guide provides an in-depth exploration of the core principles of IDMS with a specific focus on the use of ¹³C₆ labeled internal standards. We will detail their mechanism of action, highlight their advantages over other standards, present quantitative data demonstrating their impact on assay performance, and provide a detailed experimental protocol for their application.
The Challenge of Quantitative Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for quantifying analytes in complex matrices such as plasma, urine, and tissue homogenates.[1] Despite its strengths, several factors can introduce variability and compromise the accuracy of results:
-
Sample Preparation Variability: Analyte loss can occur at multiple steps, including extraction, evaporation, and reconstitution.[2]
-
Instrumental Variation: Fluctuations in injection volume and detector response can lead to inconsistent results.[2]
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte in the MS source, causing ion suppression or enhancement.[3][4] This phenomenon is a significant source of error in quantitative bioanalysis.[3][4]
To ensure data integrity, a robust method is needed to correct for these sources of error. The most effective solution is the use of a stable isotope-labeled internal standard.[4][5]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive analytical technique for achieving the highest accuracy and precision in quantification.[6] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest possible stage.[6][7]
This "spike" is chemically and physically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like Carbon-13 (¹³C).[5][6] Because the labeled standard and the native analyte behave identically during sample processing and LC-MS analysis, any losses or variations will affect both compounds equally.[8][9] The mass spectrometer can distinguish between the native analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio.[6] Quantification is then based on the ratio of the MS signal from the native analyte to that of the known amount of the internal standard.[6][8] This ratio remains constant regardless of sample loss or matrix effects, leading to highly reliable results.[3]
The Role of Stable Isotope Labeled (SIL) Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same ionization effects.[3] Stable isotope-labeled standards are considered the "gold standard" because they fulfill these criteria almost perfectly.[3][9]
Common isotopes used for labeling include Deuterium (²H), Nitrogen-15 (¹⁵N), and Carbon-13 (¹³C).[1] While all can be effective, ¹³C labeling offers distinct advantages. Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts (a phenomenon known as the "isotope effect"), which can lead to differential matrix effects and inaccurate quantification.[3][10] ¹³C labeling, which involves a smaller relative change in mass, is far less prone to this issue, ensuring true co-elution and the most accurate compensation for matrix effects.[11][12]
Specific Advantages of ¹³C₆ Labeling
A ¹³C₆ label signifies that six carbon atoms in the molecule have been replaced with the ¹³C isotope. This provides a mass shift of +6 Daltons compared to the native analyte, which is a significant and easily resolvable difference in the mass spectrometer, preventing any spectral overlap.
The key advantages are:
-
Identical Physicochemical Properties: A ¹³C₆ labeled standard has virtually identical chemical properties, extraction recovery, and chromatographic behavior to the native analyte.[8][13]
-
Co-elution: It co-elutes perfectly with the target analyte, ensuring both are subjected to the exact same matrix effects at the same time.[3][13]
-
Robust Correction: By tracking the analyte/standard peak area ratio, it effectively normalizes variations from sample extraction, injection volume, and ion suppression/enhancement.[9][13]
-
High Accuracy and Precision: The use of ¹³C₆ labeled standards is proven to significantly improve the accuracy and precision of quantitative assays.[1][9]
The logical workflow for using a ¹³C₆ internal standard is depicted below.
The diagram below illustrates the core principle of how the analyte-to-internal-standard ratio remains constant, even when signal loss occurs.
Applications in Research and Drug Development
¹³C₆ labeled standards are invaluable across numerous applications:
-
Pharmacokinetics (PK): Accurately determining drug and metabolite concentrations in biological fluids over time.
-
Metabolomics: Quantifying endogenous metabolites to study disease states or responses to stimuli.[14] ¹³C₆-glucose is frequently used as an internal standard for metabolic tracer studies.[8][15]
-
Biomarker Validation: Precisely measuring protein and peptide biomarkers in clinical samples.[16]
-
Food Safety and Environmental Analysis: Quantifying contaminants and toxins, such as mycotoxins, with high accuracy.[12][17]
The use of ¹³C labeled internal standards can also be extended to metabolic flux analysis, where labeled substrates are used to trace the flow of atoms through metabolic pathways.
Quantitative Performance Analysis
The theoretical benefits of using ¹³C₆ labeled internal standards are confirmed by empirical data. Assays incorporating these standards consistently demonstrate superior performance in terms of sensitivity, precision, and accuracy.
Table 1: Comparison of Bioanalytical Method Performance for Rhein
This table summarizes a cross-validation study comparing a UPLC-MS/MS method for the therapeutic compound Rhein using an external standard versus a ¹³C₆ labeled internal standard (Rhein-¹³C₆). The data clearly shows the superior performance of the internal standard method.[9]
| Parameter | Method with External Standard | Method with Rhein-¹³C₆ Internal Standard | Improvement |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 1.0 ng/mL | 5x More Sensitive |
| Precision (%CV at LLOQ) | 12.5% | 6.8% | ~2x More Precise |
| Accuracy (%Bias at LLOQ) | ±15.2% | ±7.5% | ~2x More Accurate |
| Matrix Effect (%CV) | 25.4% | 3.1% | >8x Reduction in Variability |
Data adapted from a comparative study on the bioanalysis of Rhein.[9]
Table 2: Impact of Internal Standard on Mycotoxin Quantification
This table illustrates the improvement in measurement accuracy when using an internal standard to correct for matrix effects in the analysis of the mycotoxin Deoxynivalenol (DON).
| Sample Matrix | Calibration Method | Measured DON (µg/kg) | Certified Value (µg/kg) | Accuracy |
| Corn Reference Material | External Calibration | 176 ± 22 | 290 ± 40 | Underestimated |
| Corn Reference Material | Internal Calibration (¹³C-IS) | 280 ± 10 | 290 ± 40 | Excellent |
| Wheat Reference Material | External Calibration | 463 ± 16 | 660 ± 60 | Underestimated |
| Wheat Reference Material | Internal Calibration (¹³C-IS) | 653 ± 20 | 660 ± 60 | Excellent |
Data adapted from a study on mycotoxin analysis.[12]
Detailed Experimental Protocol Example: Quantification of Glucose in Plasma using ID-UPLC-MRM with ¹³C₆-Glucose
This section provides a detailed methodology adapted from a validated reference measurement procedure.[8]
7.1 Materials and Reagents
-
Blank human plasma
-
D-Glucose standard
-
¹³C₆-Glucose internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Deionized water
7.2 Sample Preparation
-
Prepare IS Spiking Solution: Create a working solution of ¹³C₆-Glucose in deionized water at a concentration appropriate for the expected range of endogenous glucose.
-
Sample Aliquoting: Transfer 10 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 90 µL of the ¹³C₆-Glucose internal standard solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube. Vortex thoroughly for 30 seconds.
-
Incubation: Let the samples sit undisturbed for 10 minutes at room temperature to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
7.3 UPLC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide column or similar.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A suitable gradient to separate glucose from other matrix components (e.g., 90% B to 50% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MS Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Glucose (Native): m/z 179.1 -> 89.0
-
¹³C₆-Glucose (IS): m/z 185.1 -> 92.0
-
7.4 Data Analysis
-
Integrate the peak areas for both the native glucose and the ¹³C₆-glucose MRM transitions.[8]
-
Calculate the peak area ratio (Area of Glucose / Area of ¹³C₆-Glucose) for all samples.
-
Generate a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
Conclusion
The use of ¹³C₆ labeled internal standards in isotope dilution mass spectrometry is an indispensable strategy for achieving the highest levels of accuracy, precision, and robustness in quantitative bioanalysis.[1][9] By co-eluting with and behaving identically to the target analyte, these standards provide unparalleled correction for variability introduced during sample preparation and analysis, most notably mitigating the unpredictable effects of the sample matrix.[3][13] The quantitative data and detailed protocols presented in this guide unequivocally demonstrate that the adoption of ¹³C₆ internal standards is a critical component for any laboratory aiming to produce reliable, high-quality data in research, clinical diagnostics, and drug development.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. researchgate.net [researchgate.net]
- 14. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 15. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. 13C Labeled internal standards | LIBIOS [libios.fr]
The Environmental Fate and Degradation of 2,4,6-Trichlorophenoxyacetic Acid: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific data on the environmental fate and degradation of 2,4,6-trichlorophenoxyacetic acid. This guide synthesizes information from closely related and well-studied analogous compounds, namely 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2,4,6-trichlorophenol (2,4,6-TCP), to provide a comprehensive overview of the expected environmental behavior and degradation pathways of 2,4,6-trichlorophenoxyacetic acid.
Introduction
2,4,6-Trichlorophenoxyacetic acid is a member of the chlorophenoxyacetic acid class of herbicides. Understanding its environmental fate—what happens to it after it is released into the environment—is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a detailed examination of the persistence, mobility, and degradation pathways of this compound, drawing upon data from its structural analogs due to the scarcity of specific research. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For 2,4,6-trichlorophenoxyacetic acid, these properties suggest its potential for environmental distribution.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₈H₅Cl₃O₃ | Influences molecular weight and reactivity. |
| Molecular Weight | 255.48 g/mol | Affects volatility and transport. |
| Water Solubility | Data not available | Solubility of analogs like 2,4-D is pH-dependent, suggesting potential for aquatic transport. |
| Vapor Pressure | Data not available | Low vapor pressure is expected based on analogs, indicating that volatilization is likely a minor dissipation pathway. |
| Octanol-Water Partition Coefficient (Kow) | Data not available | Log Kow values for analogs suggest a moderate potential for bioaccumulation and sorption to organic matter. |
Environmental Persistence and Mobility
The persistence of a pesticide in the environment is a key factor in its potential to cause long-term effects. Mobility determines its ability to move from the application site to other environmental compartments.
Persistence in Soil
Based on data for 2,4-D and 2,4,5-T, 2,4,6-trichlorophenoxyacetic acid is expected to have a moderate persistence in soil. The primary mechanism of dissipation from soil is microbial degradation. The half-life can vary significantly depending on soil type, organic matter content, moisture, temperature, and microbial activity.
Table 1: Soil Persistence of Analogous Compounds
| Compound | Aerobic Soil Half-life | Anaerobic Soil Half-life | Key Factors Influencing Persistence |
| 2,4-D | 6.2 - 66 days[1] | 41 - 333 days[1] | Soil moisture, temperature, pH, organic matter content, microbial population.[1] |
| 2,4,5-T | 12 - 59 days | Slower than aerobic | Soil type, temperature, moisture, microbial activity. |
Mobility in Soil and Water
The mobility of phenoxyacetic acids in soil is influenced by their relatively high water solubility and their tendency to exist as anions in most environmental pH ranges, which limits their adsorption to negatively charged soil particles. However, adsorption to soil organic matter can reduce mobility.
Leaching to groundwater is a potential concern for these compounds, particularly in sandy soils with low organic matter content. Runoff from treated areas can also contribute to the contamination of surface waters.
Degradation Pathways
The breakdown of 2,4,6-trichlorophenoxyacetic acid in the environment is expected to occur through both biological and abiotic processes.
Biodegradation
Microbial degradation is the most significant process for the breakdown of phenoxyacetic acid herbicides in soil and water. The initial and rate-limiting step is typically the cleavage of the ether bond linking the phenoxy ring to the acetic acid side chain.
Under aerobic conditions, microorganisms utilize oxygen to break down the molecule. The degradation of the analogous compound 2,4-D is well-studied and proceeds through the formation of 2,4-dichlorophenol, which is then further degraded. A similar pathway is anticipated for 2,4,6-trichlorophenoxyacetic acid, leading to the formation of 2,4,6-trichlorophenol.
Anaerobic degradation of chlorinated aromatic compounds is generally slower than aerobic degradation.[1] The process often involves reductive dechlorination, where chlorine atoms are removed from the aromatic ring. For 2,4,5-T, anaerobic degradation has been shown to proceed through the formation of various dechlorinated phenols.[2]
Abiotic Degradation
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, photodegradation can be a significant dissipation pathway for phenoxyacetic acids. The photodegradation of 2,4-D in water has a reported half-life of about 13 days.[1] The process can be direct, where the molecule itself absorbs light, or indirect, mediated by other substances in the water that absorb light and transfer the energy.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phenoxyacetic acids, hydrolysis of the parent acid is generally not a significant degradation pathway under typical environmental pH conditions. However, ester formulations of these herbicides can hydrolyze to the parent acid.
Experimental Protocols for Studying Environmental Fate
Standardized experimental protocols are essential for generating reliable data on the environmental fate of chemicals. The following are generalized protocols based on methods used for similar compounds.
Soil Degradation Study (Aerobic)
Objective: To determine the rate of aerobic degradation of 2,4,6-trichlorophenoxyacetic acid in soil.
Methodology:
-
Soil Collection and Characterization: Collect fresh soil from a relevant location. Characterize the soil for texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of 2,4,6-trichlorophenoxyacetic acid. Apply the test substance to soil samples at a known concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days).
-
Extraction: Extract 2,4,6-trichlorophenoxyacetic acid and its potential metabolites from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).
-
Analysis: Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of the parent compound and identify metabolites.
-
Data Analysis: Calculate the degradation rate and half-life (DT50) of 2,4,6-trichlorophenoxyacetic acid in the soil.
Analytical Methods
The determination of 2,4,6-trichlorophenoxyacetic acid and its metabolites in environmental samples typically requires sophisticated analytical techniques.
-
Sample Preparation: Extraction from the matrix (soil, water) is a critical first step. Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating the analytes from water samples.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of these relatively polar and non-volatile compounds. Gas Chromatography (GC) can also be used, but often requires a derivatization step to increase the volatility of the analytes.
-
Detection: Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) provides high sensitivity and selectivity for the identification and quantification of the target compounds.
Ecotoxicological Profile
The potential for adverse effects on non-target organisms is a key consideration in the environmental risk assessment of any pesticide. Due to the lack of specific data for 2,4,6-trichlorophenoxyacetic acid, the following table summarizes the aquatic toxicity of its analogs.
Table 2: Aquatic Ecotoxicity of Analogous Compounds
| Organism Group | Compound | Endpoint | Value (µg/L) | Reference |
| Fish | 2,4-D | 96-hour LC50 (Rainbow Trout) | 358,000 | [3] |
| 2,4,5-T | 96-hour LC50 (Rainbow Trout) | 8,700 | [4] | |
| Aquatic Invertebrates | 2,4-D | 48-hour EC50 (Daphnia magna) | >10,000 | [5][6] |
| 2,4,5-T | 96-hour EC50 (Mysid shrimp) | 42,000 | [4] | |
| Algae | 2,4-D | 72-hour EC50 (Green algae) | 13,000 | [7] |
| 2,4,5-T | Growth inhibition | 25,500 - >220,000 | [4] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration causing a 50% response (e.g., immobilization, growth inhibition).
The data suggest that the toxicity of phenoxyacetic acids to aquatic organisms can vary significantly depending on the specific compound and the organism. Ester formulations are generally more toxic to fish than the acid or salt forms.[3]
Conclusion and Future Research
While a comprehensive understanding of the environmental fate and degradation of 2,4,6-trichlorophenoxyacetic acid is hampered by a lack of specific data, a review of its structural analogs provides valuable insights into its likely behavior. It is expected to be moderately persistent in the environment, with microbial degradation being the primary dissipation pathway. Both aerobic and anaerobic degradation are likely to occur, leading to the formation of chlorinated phenols and catechols, followed by ring cleavage. Photodegradation in water may also contribute to its breakdown.
To provide a more definitive risk assessment, further research is critically needed in the following areas:
-
Quantitative Environmental Fate Studies: Determination of the degradation half-lives of 2,4,6-trichlorophenoxyacetic acid in various soil types and aquatic systems under different environmental conditions.
-
Metabolite Identification: Characterization of the major degradation products to assess their potential toxicity and persistence.
-
Ecotoxicity Testing: Standardized toxicity testing with a range of aquatic and terrestrial organisms to determine its acute and chronic effects.
Such data will be essential for regulatory agencies and environmental scientists to accurately evaluate the potential risks associated with the use of this herbicide.
References
Methodological & Application
Application Note: Quantitative Analysis of (2,4,6-Trichlorophenoxy)acetic Acid using its ¹³C₆-Labeled Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction (2,4,6-Trichlorophenoxy)acetic acid is a member of the chlorophenoxy acid herbicide family. Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Direct analysis of polar compounds like chlorophenoxy acids by gas chromatography (GC) is challenging due to their low volatility and potential for poor chromatographic peak shape.[1][2] To overcome these issues, a derivatization step is required to convert the acidic analyte into a more volatile and less polar ester form.[3][4]
This application note details a robust and sensitive method for the quantitative analysis of (2,4,6-Trichlorophenoxy)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates the use of (2,4,6-Trichlorophenoxy)acetic acid-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a ¹³C-labeled internal standard is considered superior for quantitative mass spectrometry applications as it co-elutes with the native analyte, shares identical chemical and physical properties during sample preparation and ionization, and is not prone to isotopic scrambling, thereby accurately compensating for matrix effects and variations in sample recovery.[5][6][7]
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to final data analysis. The overall workflow involves sample extraction, addition of the internal standard, derivatization, and subsequent GC-MS analysis.
Materials and Reagents
-
(2,4,6-Trichlorophenoxy)acetic acid analytical standard
-
(2,4,6-Trichlorophenoxy)acetic acid-¹³C₆ internal standard[8]
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Solvents: Methylene chloride, n-hexane, Pyridine (or Acetonitrile), all HPLC or GC grade
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) apparatus
-
GC-MS system with an Electron Ionization (EI) source
Sample Preparation (Aqueous Matrix)
The extraction of chlorophenoxy acids from water can be achieved using either Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[4][9]
Liquid-Liquid Extraction (LLE) Protocol:
-
Take a 100 mL aliquot of the aqueous sample in a separatory funnel.
-
Spike the sample with a known concentration of (2,4,6-Trichlorophenoxy)acetic acid-¹³C₆ internal standard solution.
-
Acidify the sample to a pH of ≤ 2 with concentrated HCl.
-
Add 30 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of methylene chloride.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Evaporate the combined extract to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
Silylation converts the polar carboxylic acid group into a nonpolar, volatile trimethylsilyl (TMS) ester, which is ideal for GC analysis.[1][3]
-
Transfer the final 1 mL extract from the sample preparation step into a 2 mL autosampler vial.
-
Add 100 µL of the silylating agent, BSTFA + 1% TMCS.[1]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the GC autosampler for analysis.
Below is a diagram illustrating the general workflow for this analysis.
The chemical reaction for the silylation of (2,4,6-Trichlorophenoxy)acetic acid is depicted below.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting conditions for the GC-MS analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 70°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C[1] |
| MS Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[11] The choice of ions is critical and should include a primary quantitation ion and one or two qualifier ions for both the analyte and the internal standard to ensure accurate identification.
The table below lists the suggested ions for monitoring the TMS-derivatized forms of (2,4,6-Trichlorophenoxy)acetic acid and its ¹³C₆-labeled internal standard. The molecular ion (M⁺) and a characteristic fragment ion (e.g., [M-15]⁺ from the loss of a methyl group) are typically chosen.
| Compound | Derivative | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| (2,4,6-Trichlorophenoxy)acetic acid | TMS Ester | 311 | 326 (M⁺) | 197 |
| (2,4,6-Trichlorophenoxy)acetic acid-¹³C₆ | TMS Ester | 317 | 332 (M⁺) | 203 |
Quantification A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve using the measured peak area ratio. The use of the ¹³C₆-labeled internal standard ensures high accuracy by correcting for any analyte loss during sample processing.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review | MDPI [mdpi.com]
Application Note: High-Throughput Analysis of (2,4,6-Trichlorophenoxy)acetic acid in Water Samples using LC-MS/MS with a Stable Isotope Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2,4,6-Trichlorophenoxy)acetic acid in water samples. The method utilizes (2,4,6-Trichlorophenoxy)acetic acid-13C6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward sample preparation procedure involving solid-phase extraction (SPE) is detailed, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a defined concentration range, making it suitable for routine environmental monitoring.
Introduction
(2,4,6-Trichlorophenoxy)acetic acid is a member of the chlorophenoxyacetic acid class of herbicides. Due to its potential toxicity and environmental persistence, there is a need for sensitive and reliable analytical methods to monitor its presence in various environmental matrices, particularly water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the detection of such compounds. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results.[1][2] This application note provides a comprehensive protocol for the determination of (2,4,6-Trichlorophenoxy)acetic acid in water, from sample preparation to data analysis.
Experimental
Materials and Reagents
-
(2,4,6-Trichlorophenoxy)acetic acid analytical standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (98%+)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific models and their parameters are detailed in the tables below.
Sample Preparation Protocol
-
Water Sample Collection: Collect water samples in clean glass or polyethylene containers.[3]
-
Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2-3 with concentrated HCl.[4]
-
Internal Standard Spiking: Spike the acidified sample with a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3) through it.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 350 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (2,4,6-Trichlorophenoxy)acetic acid | 252.9 | 194.9 | 15 |
| This compound | 258.9 | 200.9 | 15 |
Note: The precursor ion for the unlabeled compound corresponds to the [M-H]- adduct.[5] The collision energy is a typical starting point and should be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of (2,4,6-Trichlorophenoxy)acetic acid in water samples.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Note: The above data are representative and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the analytical method.
Caption: Experimental workflow from sample preparation to data reporting.
Caption: Logical relationship of key steps in the analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of (2,4,6-Trichlorophenoxy)acetic acid in water samples. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The sample preparation protocol is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method is well-suited for environmental monitoring and other applications requiring the determination of trace levels of (2,4,6-Trichlorophenoxy)acetic acid.
References
Application Note: Quantitative Analysis of (2,4,6-Trichlorophenoxy)acetic acid in Environmental Samples by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and professionals in environmental monitoring and analytical chemistry.
Introduction: (2,4,6-Trichlorophenoxy)acetic acid (2,4,6-TPA) is a synthetic auxin herbicide. Due to its potential environmental persistence and toxicological relevance, sensitive and accurate quantification in various matrices is crucial. Isotope Dilution Analysis (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-accuracy quantification of trace-level organic contaminants. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, in this case, (2,4,6-Trichlorophenoxy)acetic acid-13C6. The labeled compound serves as an internal standard that co-elutes with the native analyte and experiences identical sample preparation losses and matrix-induced ionization effects. This approach provides superior accuracy and precision by correcting for variations that can occur during sample extraction, cleanup, and instrumental analysis.
This application note provides a detailed protocol for the quantitative analysis of 2,4,6-TPA in water samples using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for 2,4,6-TPA analysis using isotope dilution.
Experimental Protocols
Materials and Reagents
-
(2,4,6-Trichlorophenoxy)acetic acid (native standard), analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of native 2,4,6-TPA and 13C6-2,4,6-TPA in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the native 2,4,6-TPA stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the 13C6-2,4,6-TPA primary stock solution in methanol.
Sample Preparation (Water Samples)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a precise volume of the 13C6-2,4,6-TPA spiking solution to the water sample to achieve a final concentration of 100 ng/L.
-
Acidification: Acidify the sample to a pH of approximately 3 with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water (pH 3).
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example, start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
Data Presentation
Table 1: Mass Spectrometric Parameters for 2,4,6-TPA and its Labeled Internal Standard
| Compound | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| 2,4,6-TPA | 252.9 | 194.9[5] | To be determined empirically | To be optimized |
| 13C6-2,4,6-TPA | 258.9 | 200.9 | To be determined empirically | To be optimized |
Table 2: Example Calibration Curve Data
| Calibration Level | Native 2,4,6-TPA Conc. (ng/mL) | 13C6-2,4,6-TPA Conc. (ng/mL) | Peak Area (Native) | Peak Area (IS) | Area Ratio (Native/IS) |
| 1 | 0.1 | 10 | 1,520 | 150,000 | 0.0101 |
| 2 | 0.5 | 10 | 7,650 | 152,000 | 0.0503 |
| 3 | 1.0 | 10 | 15,100 | 149,000 | 0.1013 |
| 4 | 5.0 | 10 | 75,800 | 151,000 | 0.5020 |
| 5 | 10.0 | 10 | 153,000 | 150,000 | 1.0200 |
| 6 | 50.0 | 10 | 760,000 | 151,000 | 5.0331 |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD %) | < 15% |
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate protocol for the quantification of (2,4,6-Trichlorophenoxy)acetic acid in environmental water samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and ensuring high-quality data, making this method suitable for regulatory monitoring and environmental research.
References
Application Note & Protocol for Preparing Stock Solutions of (2,4,6-Trichlorophenoxy)acetic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the preparation of stock solutions of (2,4,6-Trichlorophenoxy)acetic acid-13C6, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. Adherence to this protocol will ensure the preparation of accurate and stable standard solutions for use in various research and development applications.
Compound Information
This compound is the stable isotope-labeled form of (2,4,6-Trichlorophenoxy)acetic acid. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mitigating matrix effects and improving the accuracy of quantitative analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂¹³C₆H₅Cl₃O₃ | [1][2] |
| Molecular Weight | 261.44 g/mol | [1][2] |
| Appearance | White to Off-White Solid | |
| Purity | ≥98% | |
| Isotopic Purity | ≥99% ¹³C | |
| Solubility | Slightly soluble in Methanol and DMSO. A related compound is soluble in methylene chloride. |
Safety Precautions
Chlorinated phenoxyacetic acids and their derivatives are hazardous compounds and should be handled with appropriate safety measures in a laboratory setting.
Table 2: Hazard Information and Safety Recommendations
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Warning | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Eye Irritation | Warning | Causes serious eye irritation. Wear eye protection. |
| General Handling | - | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves and clothing. |
Emergency Procedures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a 1 mg/mL primary stock solution of this compound. This stock solution can then be used to prepare more dilute working standards.
Materials and Equipment
-
This compound (solid)
-
High-purity solvent (Methanol, HPLC grade or equivalent)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
10.0 mL Grade A volumetric flask with a ground glass stopper
-
Glass Pasteur pipette or spatula
-
Ultrasonic bath
-
Vortex mixer
-
Amber glass vial for storage
Procedure
-
Tare the Volumetric Flask: Place the clean and dry 10.0 mL volumetric flask on the analytical balance and tare the balance.
-
Weigh the Compound: Carefully weigh approximately 10.0 mg of this compound directly into the tared volumetric flask. Record the exact weight to four decimal places.
-
Dissolution:
-
Add a small volume of the chosen solvent (e.g., Methanol), approximately 5 mL, to the volumetric flask.
-
Gently swirl the flask to wet the solid.
-
To aid dissolution, place the flask in an ultrasonic bath for 5-10 minutes.
-
Alternatively, use a vortex mixer to agitate the solution until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Bring to Volume:
-
Once the solid is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. Use a Pasteur pipette for the final addition to avoid overshooting the mark.
-
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.
-
Storage: Transfer the prepared stock solution to a clean, labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
-
Calculate the Exact Concentration: Use the following formula to calculate the precise concentration of the stock solution:
Concentration (mg/mL) = (Weight of compound (mg)) / (Volume of volumetric flask (mL))
Table 3: Example Stock Solution Preparation Data
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Volumetric Flask Volume | 10.0 mL |
| Weighed Mass of Compound | 10.12 mg |
| Calculated Concentration | 1.012 mg/mL |
Working Solution Preparation
Working solutions of lower concentrations can be prepared by serial dilution of the primary stock solution using the formula:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be diluted
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Storage and Stability
Store the stock solution in a tightly sealed amber glass vial at 2-8°C to minimize solvent evaporation and protect from light. The stability of chlorinated phenoxyacetic acid solutions can be affected by factors such as solvent purity and storage conditions. It is recommended to prepare fresh working solutions from the stock solution regularly and to monitor the stock solution for any signs of precipitation or degradation over time.
Diagrams
Caption: Workflow for preparing the stock solution.
Caption: Relationship between components in solution preparation.
References
Application of ¹³C₆-Labeled Standards in Environmental Monitoring: Advanced Protocols for Accurate Contaminant Analysis
Introduction
The precise and accurate quantification of organic contaminants in complex environmental matrices is a critical challenge for researchers, scientists, and professionals in drug development. Matrix effects, which are the suppression or enhancement of analyte signals due to co-eluting compounds, can significantly compromise the reliability of analytical data. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, has emerged as a gold standard for mitigating these effects and ensuring the highest data quality. This application note provides detailed protocols for the use of ¹³C₆-labeled standards in the environmental monitoring of per- and polyfluoroalkyl substances (PFAS), polycyclic aromatic hydrocarbons (PAHs), and pesticides, utilizing isotope dilution mass spectrometry (IDMS) techniques.
The principle of isotope dilution involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to extraction and analysis. Because the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, irrespective of matrix effects or variations in extraction recovery.
Core Applications and Methodologies
The primary application of ¹³C₆-labeled standards in environmental monitoring is to serve as internal standards for the accurate quantification of trace-level organic contaminants. These standards are indispensable in methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Per- and Polyfluoroalkyl Substances (PFAS) Analysis
PFAS, often referred to as "forever chemicals," are a group of persistent synthetic compounds that are widespread in the environment and have been linked to various adverse health effects.[1] The accurate measurement of PFAS at parts-per-trillion (ppt) levels is crucial for regulatory compliance and risk assessment.[1]
Experimental Protocol: PFAS Analysis in Water, Soil, and Biosolids using EPA Method 1633
This protocol outlines the determination of 40 PFAS compounds in various environmental matrices using LC-MS/MS, with quantification achieved through isotope dilution using ¹³C-labeled standards.[2]
a. Sample Preparation:
-
Aqueous Samples:
-
To a 500 mL water sample, add 24 isotopically labeled extracted internal standards (EIS).
-
Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.[2]
-
Elute the analytes from the SPE cartridge.
-
Concentrate the eluate and add 7 non-extracted internal standards (NIS) prior to analysis.[3][4]
-
-
Solid and Biosolid Samples:
b. Instrumental Analysis (LC-MS/MS):
-
LC System: Utilize a system capable of gradient elution.
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is required.[2]
-
Quantification: Determine the concentrations of target analytes using the isotope dilution method, where the response of the native analyte is normalized to its corresponding ¹³C-labeled internal standard.[2]
Quantitative Data Summary: PFAS Analysis
| Parameter | Water | Soil/Biosolids | Tissue | Reference |
| Number of Target Analytes | 40 | 40 | 40 | [2] |
| Isotopically Labeled Standards (EIS) | 24 | 24 | 24 | [3][4] |
| Non-Extracted Internal Standards (NIS) | 7 | 7 | 7 | [3][4] |
| Typical Recovery Range | 70-130% | 70-130% | 70-130% |
Logical Workflow for PFAS Analysis using EPA Method 1633
Caption: Workflow for PFAS analysis in environmental samples.
Polycyclic Aromatic Hydrocarbons (PAHs) Analysis
PAHs are a group of organic compounds that are formed during the incomplete burning of organic matter. Many PAHs are known or suspected carcinogens and are prevalent environmental pollutants, particularly in soil and sediment.
Experimental Protocol: PAH Analysis in Soil by GC-MS
This protocol describes the analysis of 16 priority PAHs in soil samples using GC-MS with ¹³C₆-labeled internal standards.
a. Sample Preparation:
-
Weigh 10g of a well-homogenized soil sample.
-
Spike the sample with a solution containing ¹³C₆-labeled analogs of the target PAHs.
-
Extract the soluble organic contaminants using a mixture of hexane:acetone:triethylamine (50:45:5% v/v) with a mechanical shaker.[6]
-
Transfer 1 mL of the extract to an autosampler vial and add an internal standard solution for injection.[6]
b. Instrumental Analysis (GC-MS):
-
GC System: A gas chromatograph equipped with a capillary column suitable for PAH separation.
-
MS System: A mass spectrometer operating in selected ion monitoring (SIM) mode is recommended for lower detection limits.[7]
-
Quantification: The concentration of each PAH is determined by the internal standard method, comparing the peak area of the native PAH to its corresponding ¹³C₆-labeled standard.[6]
Quantitative Data Summary: PAH Analysis in Soil
| Parameter | Value | Reference |
| Number of Target Analytes | 16 | [6] |
| Typical Sample Size | 10 g | [6] |
| Extraction Solvent | Hexane:Acetone:Triethylamine (50:45:5) | [6] |
| Analytical Technique | GC-MS (SIM mode) | [6][7] |
| MDLs (Water) | 0.08-0.85 ng/L | [8] |
| MDLs (Tissue) | 0.07-0.23 ng/g | [8] |
| Recovery (Heavy MW PAHs) | 80-120% | [7] |
| Recovery (Light MW PAHs) | 70-120% | [7] |
Logical Workflow for PAH Analysis in Soil
Caption: Workflow for PAH analysis in soil samples.
Pesticide Residue Analysis
Pesticide contamination of food and water sources is a significant public health concern. The accurate quantification of pesticide residues is essential for ensuring food safety and monitoring environmental quality.
Experimental Protocol: Multiresidue Pesticide Analysis in Water by LC-MS/MS
This protocol is for the determination of a wide range of pesticide residues in water samples using solid-phase extraction and LC-MS/MS with ¹³C-labeled internal standards.
a. Sample Preparation:
-
Filter a 1 L water sample through a 0.7-µm glass fiber filter.[9]
-
Spike the filtered water with a solution of ¹³C-labeled internal standards corresponding to the target pesticides.
-
Pass the sample through a solid-phase extraction (SPE) cartridge at a flow rate of 20 mL/min.[9]
-
Elute the pesticides from the cartridge with an appropriate solvent mixture (e.g., 80:20 methylene chloride:methanol).[9]
-
Evaporate the eluate to near dryness and reconstitute in a final volume of 1 mL.[9]
b. Instrumental Analysis (LC-MS/MS):
-
LC System: A high-performance liquid chromatography system with a suitable C18 column.
-
MS/MS System: A triple quadrupole mass spectrometer operating in MRM mode.
-
Quantification: Use the isotope dilution method for accurate quantification of pesticide residues.
Quantitative Data Summary: Pesticide Analysis
| Parameter | Value | Reference |
| Analytical Technique | LC-MS/MS | [10] |
| Linearity (r²) | > 0.99 | [11] |
| Recovery | 70-120% | [11] |
| Precision (%RSD) | < 20% | [11] |
Logical Workflow for Pesticide Analysis in Water
Caption: Workflow for pesticide analysis in water samples.
Conclusion
The use of ¹³C₆-labeled standards in conjunction with isotope dilution mass spectrometry is an indispensable tool for accurate and reliable environmental monitoring. These standards effectively compensate for matrix effects and procedural losses, leading to high-quality data that is essential for regulatory compliance, environmental risk assessment, and ensuring public health. The detailed protocols and workflows provided in this application note offer a robust framework for laboratories to implement these advanced analytical techniques for the determination of PFAS, PAHs, and pesticides in a variety of environmental matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. selectscience.net [selectscience.net]
- 4. azom.com [azom.com]
- 5. epa.gov [epa.gov]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Solid-Phase Extraction of Phenoxyacetic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetic acid herbicides are a class of selective herbicides widely used in agriculture to control broadleaf weeds. Due to their potential environmental persistence and impact on non-target organisms, sensitive and reliable methods for their detection in various matrices such as water and soil are crucial. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, shorter extraction times, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of phenoxyacetic acids from aqueous and soil samples, followed by analysis using chromatographic techniques.
Data Presentation
The following table summarizes the performance data for the solid-phase extraction of several common phenoxyacetic acids from water samples. The data is compiled from various studies and represents typical performance characteristics.
| Analyte | Matrix | Sorbent Type | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Groundwater | Polymeric | 71-118 | 0.00008-0.0047 | - | [1] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | Polymeric | >80 | - | 0.05 | [2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Complex Samples | MOF-808 | 77.1-109.3 | 0.1-0.5 | 0.2-250 | [3] |
| 2-(2,4-Dichlorophenoxy)propionic acid (Dichlorprop) | Water | Polymeric | >80 | - | 0.05 | [2] |
| 4-Chlorophenoxyacetic acid | Complex Samples | MOF-808 | 77.1-109.3 | 0.1-0.5 | 0.2-250 | [3] |
| Mecoprop (MCPP) | Water | Polymeric | >80 | - | 0.05 | [2] |
| MCPA | Water | Polymeric | >80 | - | 0.05 | [2] |
| Dicamba | Complex Samples | MOF-808 | 77.1-109.3 | 0.1-0.5 | 0.2-250 | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MOF: Metal-Organic Framework.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of phenoxyacetic acids from water and soil samples.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X, Bond Elut ENV) or C18 cartridges.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Reagent water (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium sulfate (anhydrous)
-
SPE vacuum manifold
-
Collection vials
-
pH meter or pH paper
Protocol 1: Solid-Phase Extraction of Phenoxyacetic Acids from Water Samples
This protocol is suitable for the extraction of phenoxyacetic acids from various water matrices, including groundwater and surface water.
-
Sample Pretreatment:
-
For a 500 mL water sample, acidify to a pH of less than 4.8 by adding formic acid (approximately 2 mL of 0.1% formic acid solution)[1]. This step ensures that the phenoxyacetic acids are in their protonated, less polar form, which enhances their retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.
-
Equilibrate the cartridges by passing 5 mL of reagent water (acidified to the same pH as the sample) through the sorbent bed. Again, do not allow the cartridge to dry completely, leaving a thin layer of liquid above the sorbent.
-
-
Sample Loading:
-
Load the pretreated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of acidified reagent water to remove any polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place clean collection vials under the outlets of the SPE cartridges in the manifold.
-
Elute the retained phenoxyacetic acids by passing 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile. For enhanced elution efficiency, a mixture of methanol with 5% NH₃ or acetonitrile with 10% formic acid can be used[2][4].
-
Collect the eluate for analysis.
-
-
Post-Elution (Optional):
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for the chromatographic analysis to enhance sensitivity.
-
If GC-MS analysis is to be performed, a derivatization step is typically required to convert the acidic analytes into their more volatile ester forms.
-
Protocol 2: Solid-Phase Extraction of Phenoxyacetic Acids from Soil Samples
This protocol provides a general guideline for extracting phenoxyacetic acids from soil.
-
Sample Pretreatment and Initial Extraction:
-
Weigh 10-50 g of the soil sample into a beaker.
-
Add enough reagent water to create a loose slurry and stir for 15 minutes[5].
-
Adjust the pH of the slurry to 2 using sulfuric acid (H₂SO₄) and continue stirring for another 15 minutes[5].
-
Filter the sample through acidified filter media[5]. The filtrate will be used for the SPE procedure.
-
Alternatively, an organic solvent extraction can be performed. Mix 50 g of soil with 50 g of anhydrous sodium sulfate. Sonicate for 15 minutes with 100 mL of methylene chloride[6]. The extract is then dried and reconstituted in a suitable solvent before SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Follow the same conditioning and equilibration steps as described in Protocol 1, using a C18 SPE cartridge[5].
-
-
Sample Loading:
-
Load the filtered aqueous extract from the soil slurry onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute[5].
-
-
Washing and Drying:
-
After loading, dry the cartridge thoroughly under full vacuum for at least 10 minutes[5].
-
-
Elution:
-
Elute the phenoxyacetic acids with two 5 mL aliquots of methanol[5].
-
-
Post-Elution:
-
Evaporate the eluate to dryness at a temperature below 40°C using a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis[5].
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of phenoxyacetic acids from a water sample.
Caption: Workflow for Solid-Phase Extraction of Phenoxyacetic Acids.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. unitedchem.com [unitedchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Use of (2,4,6-Trichlorophenoxy)acetic acid-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (2,4,6-Trichlorophenoxy)acetic acid-13C6 as an internal standard in the quantitative analysis of phenoxyacetic acid herbicides and related compounds in environmental matrices. The protocols detailed below leverage the principle of isotope dilution mass spectrometry, a robust technique that ensures high accuracy and precision by correcting for analyte losses during sample preparation and potential matrix effects during analysis.[1]
This compound is the ¹³C labeled isotope of (2,4,6-Trichlorophenoxy)acetic acid and is an ideal internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Quantitative Data Summary
Table 1: Method Validation Data for the Analysis of Chlorinated Phenoxy Herbicides using a ¹³C-Labeled Internal Standard
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,4-D | ≥ 0.995 | Sub-ppb | Lower ppb | 97.1 | 7.4 |
| Dicamba | ≥ 0.995 | Sub-ppb | Lower ppb | 102.3 | 8.7 |
| MCPA | ≥ 0.995 | Sub-ppb | Lower ppb | 114.7 | 9.8 |
| Dichlorprop | ≥ 0.995 | Sub-ppb | Lower ppb | 110.3 | 9.1 |
| MCPP | ≥ 0.995 | Sub-ppb | Lower ppb | 82.6 | 8.3 |
| 2,4,5-T | ≥ 0.995 | Sub-ppb | Lower ppb | 108.2 | 16.4 |
| 2,4-DB | ≥ 0.995 | Sub-ppb | Lower ppb | 113.4 | 6.6 |
| 2,4,5-TP (Silvex) | ≥ 0.995 | Sub-ppb | Lower ppb | 97.1 | 7.4 |
| Dinoseb | ≥ 0.995 | Sub-ppb | Lower ppb | 89.9 | 8.4 |
Data adapted from a study utilizing 2,4,5-Trichlorophenoxyacetic acid-¹³C₆ as an internal standard, demonstrating typical performance for this class of compounds.[1]
Table 2: Internal Standard Recovery
| Internal Standard | Matrix | Mean Recovery (%) |
| 2,4-Dichlorophenoxyacetic acid (¹³C₆) | Water/Soil | 115.2 |
| 2,4,5-Trichlorophenoxyacetic acid (¹³C₆) | Water/Soil | 111.6 |
This table demonstrates the consistent recovery of ¹³C-labeled internal standards across multiple injections, indicating method stability.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of phenoxyacetic acid herbicides from water and soil samples using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and concentration of phenoxyacetic acid herbicides from water samples.
Materials:
-
This compound internal standard solution
-
SPE cartridges (e.g., Enviro Clean® HL DVB 500mg/6mL)[3]
-
Methylene chloride
-
Methanol
-
Deionized water
-
1:1 Sulfuric acid in water
-
Acetonitrile
-
SPE manifold
-
Collection vials
Procedure:
-
Sample pH Adjustment: For a 1 L water sample, adjust the pH to <2 with 1:1 sulfuric acid in water. This step is crucial for high recovery rates.[3]
-
Internal Standard Spiking: Spike the sample with an appropriate amount of the this compound internal standard solution.
-
Cartridge Conditioning:
-
Attach the SPE cartridges to an SPE manifold.
-
Wash the cartridges with 10 mL of methylene chloride. Allow the solvent to soak the sorbent for 2 minutes before drawing it to waste. Apply full vacuum for 1 minute to dry the sorbent.[3]
-
Condition the cartridges with 10 mL of methanol, leaving a thin layer of solvent above the frit.[3]
-
Equilibrate the cartridges with 15 mL of deionized water, again leaving a thin layer above the frit.[3]
-
-
Sample Loading: Pass the acidified and spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes.[3]
-
Analyte Elution:
-
Place collection vials in the SPE manifold.
-
Rinse the original sample bottle with 5 mL of acetonitrile and apply the rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1-2 minutes before slowly drawing it through into the collection vial.[3]
-
Repeat the elution step with two additional 5 mL aliquots of acetonitrile.[3]
-
-
Final Extract Preparation: The eluate can be analyzed directly by LC-MS/MS or concentrated further if necessary.
LC-MS/MS Analysis
This protocol outlines the conditions for the analysis of the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard must be determined. The following table provides examples for common phenoxyacetic acid herbicides.
Table 3: Example MRM Transitions for Phenoxyacetic Acid Herbicides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2,4-D | 219 | 161 | 25 | 13 |
| Dicamba | 219 | 175 | 10 | 7 |
| MCPA | 199 | 141 | 18 | 15 |
| Dichlorprop | 233 | 161 | 25 | 14 |
| MCPP | 213 | 141 | 20 | 14 |
| 2,4,5-T | 253 | 195 | 20 | 12 |
| (2,4,6-Trichlorophenoxy)acetic acid-¹³C₆ (IS) | 265 | 207 | - | - |
(Note: The MRM transition for the internal standard is predicted based on its structure and may require optimization. Other parameters like cone voltage and collision energy should be optimized for the specific instrument used.)[1]
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of phenoxyacetic acid herbicides using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for quantitative analysis.
The quantification of the target analytes is performed by creating a calibration curve using standards of known concentrations, each also spiked with the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
References
Troubleshooting & Optimization
overcoming matrix effects with (2,4,6-Trichlorophenoxy)acetic acid-13C6
Welcome to the technical support center for the use of (2,4,6-Trichlorophenoxy)acetic acid-13C6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled (SIL) form of the herbicide 2,4,6-Trichlorophenoxyacetic acid. Its primary application is as an internal standard (IS) for the accurate quantification of the unlabeled analyte in complex matrices using isotope dilution mass spectrometry, commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Q2: How does using a 13C-labeled internal standard help overcome matrix effects?
A2: Matrix effects are the suppression or enhancement of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, soil, urine).[2][3] Because the 13C-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[4] By calculating the response ratio of the analyte to the internal standard, the variability caused by these effects is normalized, leading to more accurate and precise quantification.[5]
Q3: Why is a 13C-labeled standard preferred over a deuterium (2H)-labeled standard?
A3: Carbon-13 labeling is generally preferred because the mass difference between 13C and 12C is minimal in a relative sense, and it does not typically alter the chromatographic retention time of the molecule. Deuterium (2H) labeling, which doubles the mass of a hydrogen atom, can sometimes cause a slight shift in retention time, leading to the analyte and the internal standard eluting at slightly different times.[6] This separation can cause them to experience different matrix effects, defeating the purpose of the internal standard.[4][6]
Q4: In which analytical methods is this internal standard typically used?
A4: This internal standard is most commonly used in highly sensitive and selective quantitative methods, such as LC-MS/MS, for the analysis of phenoxyacetic acid herbicides in environmental samples (water, soil), agricultural products, and biological matrices.[7][8] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer is standard practice.[8]
Troubleshooting Guide
Q5: I am observing low or no signal for my this compound internal standard. What are the possible causes?
A5:
-
Incorrect MS/MS Parameters: Verify that the mass spectrometer is set to monitor the correct precursor and product ion transitions for the 13C6-labeled standard. These will differ from the unlabeled analyte by 6 Da.
-
Degradation: Ensure the stability of the standard in your storage and sample processing conditions. Phenoxyacetic acids can be unstable under certain pH conditions.
-
Sample Preparation Issues: The standard may be lost during extraction or cleanup steps. Verify the recovery of your sample preparation protocol. For solid-phase extraction (SPE), ensure the sample pH is properly adjusted (typically acidified to pH < 2) to retain the acidic herbicide.[9]
-
Severe Matrix Effects: In some cases, extreme ion suppression can overwhelm the signal. Evaluate the matrix effect using a post-extraction spike experiment as detailed in the protocols section.[2][10]
Q6: The response ratio of my analyte to the internal standard is highly variable across different samples. What should I do?
A6: High variability in the response ratio suggests that the internal standard is not fully compensating for matrix effects, or there are other sources of inconsistency.[2]
-
Check for Inter-lot Matrix Variability: Different lots of a biological matrix (e.g., plasma from different subjects) can have different compositions, leading to varying matrix effects.[2]
-
Optimize Chromatography: Improve the chromatographic separation to move the analyte and internal standard away from highly suppressive regions of the chromatogram. This may involve changing the column, mobile phase, or gradient.[2]
-
Improve Sample Cleanup: A more rigorous sample preparation method (e.g., a different SPE sorbent, liquid-liquid extraction) may be needed to remove the interfering matrix components.
-
Ensure Consistent Spiking: Verify that the internal standard is being added precisely and consistently to every sample and standard. Automated liquid handlers can improve precision.
Q7: I see a small signal for the unlabeled analyte (M) in my blank samples spiked only with the internal standard (M+6). What is the cause?
A7: This can be due to two main reasons:
-
Isotopic Contribution: The 13C6-labeled standard may contain a small percentage of the unlabeled (M) or partially labeled species. This is a property of the material's isotopic purity.[10]
-
In-source Fragmentation: A small fraction of the internal standard might lose its label in the mass spectrometer source, although this is less common with stable 13C labeling.
-
Action: Analyze the certificate of analysis for the isotopic purity of the standard. If significant, the contribution to the analyte signal should be subtracted from all samples.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the unlabeled analyte and the this compound internal standard into the final reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Extract a minimum of six different lots of blank matrix (e.g., soil extract, plasma). After the final evaporation step, spike the extracts with the same concentration of analyte and internal standard as Set A.
-
Set C (Matrix Blank): Analyze the extracted blank matrix without any spiked compounds to check for interferences.
-
-
Analysis: Analyze all samples using the established LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = MF_analyte / MF_IS
-
An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect. A value significantly different from 1.0 suggests the IS is not tracking the analyte's behavior.
-
Protocol 2: Analysis of 2,4,6-Trichlorophenoxyacetic Acid in Water
This is a general workflow for the analysis of the target analyte using its 13C6-labeled internal standard.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. For a 100 mL water sample, add the this compound internal standard to a final concentration of 10 ng/mL. b. Acidify the sample to pH < 2 using sulfuric or formic acid. This is critical for retaining the acidic analyte on the SPE cartridge.[9] c. Condition a polymeric SPE cartridge (e.g., HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH < 2). d. Load the sample onto the cartridge at a flow rate of approximately 10 mL/min. e. Wash the cartridge with 5 mL of water to remove salts and polar interferences. f. Dry the cartridge under vacuum for 10-15 minutes. g. Elute the analyte and internal standard with 5 mL of acetonitrile or methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
LC-MS/MS Analysis: a. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. e. Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[8][11] f. Monitoring: Use Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Example LC-MS/MS Parameters for MRM Analysis
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| 2,4,6-Trichlorophenoxyacetic acid | 252.9 | 194.9 | 100 | -22 |
| This compound | 258.9 | 200.9 | 100 | -22 |
Note: These are illustrative values. Actual parameters must be optimized on the specific mass spectrometer being used.
Table 2: Impact of Internal Standard on Method Performance in Soil Matrix
| Parameter | Without Internal Standard (External Calibration) | With this compound IS |
| Recovery (%) | 65 - 140% | 92 - 107% |
| Precision (%RSD) | 25% | < 8% |
| Matrix Effect (%) | -60% to +30% (Suppression & Enhancement) | Not Applicable (Compensated) |
| Limit of Quantification (LOQ) | 0.5 ng/g | 0.1 ng/g |
This table summarizes typical performance improvements seen when using a stable isotope-labeled internal standard, which effectively corrects for recovery losses and mitigates the variability from matrix effects.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. benchchem.com [benchchem.com]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Analysis of Chlorinated Phenoxyacetic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chlorinated phenoxyacetic acids in gas chromatography (GC).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem: Poor Peak Shape (Tailing Peaks)
Question: Why are the peaks for my chlorinated phenoxyacetic acid derivatives tailing?
Answer: Peak tailing for acidic compounds like chlorinated phenoxyacetic acids is a common issue in GC analysis. It occurs when the analyte has secondary interactions with active sites within the GC system. This leads to a gradual elution of the analyte from the column, resulting in an asymmetrical peak with a "tail."
Potential Causes and Solutions:
-
Active Sites in the Inlet Liner: The glass inlet liner can have acidic silanol groups that strongly interact with the polar carboxylic acid derivatives.
-
Solution: Use a deactivated inlet liner. If you are already using one, it may be contaminated. Try replacing the liner.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.
-
Solution: Replace the GC column. Ensure you are using a column appropriate for your application and operating within its recommended temperature limits.
-
-
Insufficient Derivatization: If the derivatization reaction is incomplete, the free acids will strongly interact with the column, causing severe tailing.
-
Solution: Optimize your derivatization protocol. Ensure the reagents are fresh and the reaction goes to completion. A yellow color should persist when using diazomethane, indicating an excess of the reagent.[3]
-
-
Dead Volume: Poor column installation can create dead volume in the flow path, leading to peak broadening and tailing.[2]
-
Solution: Ensure the column is installed correctly in both the inlet and the detector, with clean, square cuts at the ends.[2]
-
Problem: Poor Resolution
Question: My chromatogram shows overlapping peaks for different chlorinated phenoxyacetic acid derivatives. How can I improve the resolution?
Answer: Poor resolution can be caused by several factors, including the choice of GC column, the oven temperature program, and the carrier gas flow rate.
Potential Causes and Solutions:
-
Inappropriate GC Column: The column's stationary phase may not be selective enough for your analytes.
-
Solution: Select a column with a different polarity. For chlorinated herbicides, a dual-column setup with columns of different polarities (e.g., Rtx-CLPesticides and Rtx-CLPesticides2) is often used for confirmation and to resolve co-eluting peaks.[4]
-
-
Oven Temperature Program is Too Fast: If the temperature ramp is too steep, the analytes will not have enough time to interact with the stationary phase, leading to poor separation.
-
Solution: Decrease the oven ramp rate. You can also add an isothermal hold at a specific temperature to improve the separation of closely eluting peaks.
-
-
Carrier Gas Flow Rate is Not Optimal: The efficiency of the separation is dependent on the linear velocity of the carrier gas.
-
Solution: Optimize the carrier gas flow rate to achieve the best resolution.
-
-
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of chlorinated phenoxyacetic acids?
Chlorinated phenoxyacetic acids are polar, non-volatile compounds due to the presence of the carboxylic acid group.[5] Direct injection into a GC would result in poor peak shape, low sensitivity, and strong adsorption to the stationary phase.[5] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, making the compound suitable for GC analysis.[5]
Q2: What are the most common derivatization methods for chlorinated phenoxyacetic acids?
The most common methods involve converting the carboxylic acids into their methyl or pentafluorobenzyl esters:
-
Methylation with Diazomethane: This is a widely used and effective method, often cited in official methods like EPA 515.4.[5] However, diazomethane is a toxic and explosive reagent that requires special handling precautions.[6]
-
Pentafluorobenzylation (PFB) with Pentafluorobenzyl Bromide (PFBBr): This method, described in EPA Method 8151A, creates PFB esters which are highly responsive to an electron capture detector (ECD), providing excellent sensitivity.[7][8]
-
Other Alkylation and Silylation Reagents: Other reagents such as boron trichloride/2-chloroethanol and trimethylsilyl N,N-dimethyl carbamate have also been successfully used.[7]
Q3: Can I analyze chlorinated phenoxyacetic acids without derivatization?
While GC analysis requires derivatization, alternative techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) can analyze these compounds directly in their acidic form.[9] This approach avoids the use of hazardous derivatizing agents and can offer high sensitivity and selectivity.[9]
Q4: What type of GC column is best for analyzing chlorinated phenoxyacetic acid derivatives?
The choice of column depends on the specific analytes and the desired separation. Generally, a mid-polarity column is a good starting point. For official methods like EPA 8151A, a dual-column setup is often recommended for confirmation. A common and effective column pair is an Rtx-CLPesticides and an Rtx-CLPesticides2.[4] This provides different selectivities, which aids in the positive identification of the analytes.[4]
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Chlorinated Phenoxyacetic Acids
| Derivatization Method | Reagent | Common Method Reference | Advantages | Disadvantages |
| Methylation | Diazomethane | EPA 515.4[5] | Highly efficient, widely used. | Reagent is highly toxic and explosive.[6] |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | EPA 8151A[7][8] | High sensitivity with ECD. | Can be more susceptible to interferences.[7] |
| Alkylation | Boron Trichloride/2-chloroethanol | Research Publications[7] | Less hazardous than diazomethane. | May introduce background peaks.[7] |
| Silylation | Trimethylsilyl N,N-dimethyl carbamate | Research Publications | Effective for creating TMS esters. | Derivatives can be sensitive to moisture. |
Experimental Protocols
Protocol 1: Methylation with Diazomethane (Based on EPA Method 515.4)
WARNING: Diazomethane is a carcinogen and can be explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield.
-
Sample Preparation: A 40-mL aqueous sample is adjusted to a pH greater than 12 with NaOH and allowed to stand for one hour to hydrolyze any esters. The sample is then washed with a hexane:MTBE mixture. The aqueous phase is then acidified.[5]
-
Extraction: The acidified sample is extracted with methyl tert-butyl ether (MTBE).[5]
-
Derivatization: a. Generate diazomethane solution using a diazomethane generator kit, following the manufacturer's instructions. b. Add 2 mL of the diazomethane solution to the sample extract. The solution should turn yellow, and this color should persist for at least 10 minutes, indicating an excess of reagent.[7] c. Swirl the sample occasionally during the 10-minute reaction time.[7] d. After the reaction, remove the excess diazomethane by gently bubbling nitrogen through the solution.
-
Analysis: The resulting methyl esters are then analyzed by GC-ECD.
Protocol 2: Pentafluorobenzylation (PFB) (Based on EPA Method 8151A)
-
Sample Preparation and Extraction: Water samples are extracted with diethyl ether. Soil and waste samples are also extracted. A hydrolysis step can be included to convert any esters to the acid form.[7][8]
-
Derivatization: a. The extract is concentrated to a small volume. b. Pentafluorobenzyl bromide (PFBBr) solution is added to the extract along with a phase-transfer catalyst. c. The reaction mixture is heated to form the PFB esters.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing.
Caption: General workflow for sample preparation and analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. epd.georgia.gov [epd.georgia.gov]
- 3. chromforum.org [chromforum.org]
- 4. Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization [restek.com]
- 5. NEMI Method Summary - 515.4 [nemi.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. 8151A | Specialty Analytical [specialtyanalytical.com]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of (2,4,6-Trichlorophenoxy)acetic acid-13C6 in organic solvents
Welcome to the technical support center for (2,4,6-Trichlorophenoxy)acetic acid-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this isotopically labeled compound in organic solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in organic solvents?
Q2: Which organic solvents are suitable for dissolving this compound?
A2: Based on data for the parent compound and related phenoxyacetic acids, this compound is expected to be soluble in a range of organic solvents. The solubility of the unlabeled parent compound is reported as slight in chloroform and methanol. For the related compound 2,4,5-Trichlorophenoxyacetic acid, solubility has been quantified in several solvents (see Table 1).[1][2]
Q3: What are the primary degradation pathways for phenoxyacetic acids?
A3: The primary degradation pathway for phenoxyacetic acids, such as 2,4,5-T, in solution is photodegradation.[3] This process can involve the cleavage of the C-Cl bond or hydroxylation of the benzene ring.[3] While less common in controlled laboratory settings, microbial degradation is a significant pathway in environmental contexts.
Q4: How should I store solutions of this compound in organic solvents?
A4: To ensure long-term stability, solutions should be stored in tightly sealed, amber glass vials to protect from light.[4] Storage at a low temperature, such as refrigerated (2-8°C) or frozen, is recommended.[4] It is also advisable to minimize headspace in the vial to reduce solvent evaporation. For volatile solvents, do not allow the solution to warm to room temperature before opening to prevent loss of volatile components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., changing peak areas in chromatography). | Degradation of the standard in solution. | 1. Prepare a fresh stock solution from the neat material. 2. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. 3. Check the solvent for impurities or degradation products. Use high-purity, stabilized solvents.[5] |
| Precipitation of the compound from the solution. | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. 2. If precipitation persists, consider diluting the solution or using a solvent with higher solubility for the compound. 3. Store at a slightly higher temperature if stability is not compromised. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation of the analyte. 2. Contamination of the solvent or glassware. 3. Interaction with the container. | 1. Analyze a freshly prepared standard to confirm if the extra peaks are present. 2. Run a solvent blank to check for solvent impurities. 3. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. 4. Use inert container materials (e.g., amber glass). |
Data Presentation
Table 1: Solubility of Related Phenoxyacetic Acids in Organic Solvents
| Compound | Solvent | Solubility |
| 2,4,5-Trichlorophenoxyacetic acid | Methanol | 496 g/L |
| Ethanol | 548.2 mg/L | |
| Ether | 243.2 mg/L | |
| Heptane | 400 mg/L | |
| Toluene | 7.32 g/L | |
| Xylenes | 6.8 g/L | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Methanol | >50 g/100 mL |
| Acetonitrile | 1.06 g/100 mL | |
| Toluene | 0.165 g/100 mL | |
| n-Hexane | 0.00357 g/100 mL | |
| Data for 2,4,5-Trichlorophenoxyacetic acid from[1] and for 2,4-Dichlorophenoxyacetic acid from[6]. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Organic Solvent
This protocol outlines a general procedure to assess the stability of this compound in a chosen organic solvent under specific storage conditions.
1. Materials and Equipment:
-
This compound neat standard
-
High-purity organic solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, UV)
-
Controlled environment chamber (for temperature and humidity control)
-
Light source for photostability testing (optional)
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a specific concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution using a validated chromatographic method to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Aliquot the stock solution into several amber glass vials, ensuring minimal headspace. Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature). For photostability testing, expose some vials to a controlled light source while keeping control samples in the dark.[7]
-
Periodic Testing: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.[4]
-
Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the same chromatographic method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the time-zero results. A significant change (typically >5-10%) in concentration or the appearance of significant degradation peaks may indicate instability under those storage conditions.
Mandatory Visualizations
Caption: Workflow for assessing the stability of an analytical standard in solution.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. 2,4,5-Trichlorophenoxyacetic acid | 93-76-5 [chemicalbook.com]
- 2. 2,4,6-TRICHLOROPHENOXYACETIC ACID | 575-89-3 [chemicalbook.com]
- 3. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. agilent.com [agilent.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression with ¹³C Labeled Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing ¹³C labeled internal standards to mitigate ion suppression in LC-MS/MS analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.
Issue 1: Inconsistent or poor analytical results despite using a ¹³C labeled internal standard.
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Question: I am using a ¹³C labeled internal standard (IS), but my results for quality control (QC) samples are inconsistent and show high variability. What could be the problem?
-
Answer: Inconsistent results with a ¹³C labeled IS are often not due to the standard itself but can be indicative of other issues in the analytical workflow. Here are several potential causes and troubleshooting steps:
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Chromatographic Co-elution: It is critical that the ¹³C labeled IS and the analyte co-elute perfectly.[1] Even minor separations can expose the analyte and the IS to different matrix components, leading to differential ion suppression.[2]
-
Troubleshooting Step: Carefully overlay the chromatograms of the analyte and the ¹³C labeled IS. If a separation is observed, optimize the chromatographic method. Consider adjusting the gradient slope, mobile phase composition, or switching to a UPLC/UHPLC system for higher resolution.[1]
-
-
Concentration of the Internal Standard: An excessively high concentration of the ¹³C labeled IS can lead to self-suppression and interfere with the analyte's ionization.
-
Troubleshooting Step: Ensure the concentration of the IS is appropriate and within the linear dynamic range of the assay. It should be at a similar level to the analyte.
-
-
Matrix Effects: Severe matrix effects can suppress the ionization of both the analyte and the IS to a degree that is not proportional, leading to inaccurate quantification.[1]
-
Troubleshooting Step: Perform a post-extraction spike analysis to quantify the extent of the matrix effect. If significant suppression is observed, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] Sample dilution can also alleviate matrix effects, but be mindful of the analyte's concentration and the instrument's limit of detection.
-
-
Issue 2: Low or no signal for the ¹³C labeled internal standard.
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Question: I am not observing a signal, or the signal for my ¹³C labeled IS is very low. What should I do?
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Answer: A low or absent signal for the ¹³C labeled IS can point to issues with sample preparation, the standard itself, or instrument parameters.
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Suboptimal Extraction Conditions: The extraction procedure may not be efficient for the analyte and the IS.
-
Troubleshooting Step: Experiment with different extraction solvents and adjust the pH to optimize extraction efficiency. For SPE, ensure the sorbent type, wash, and elution solvents are appropriate.
-
-
Degradation of the Internal Standard: The ¹³C labeled IS may be degrading during sample storage or preparation.
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Troubleshooting Step: Assess the stability of the IS under your experimental conditions. Prepare a fresh stock solution of the IS and compare its response to the one used in the problematic samples.
-
-
Mass Spectrometer Parameters: The instrument may not be optimized for the detection of the ¹³C labeled IS.
-
Troubleshooting Step: Verify the mass transitions and collision energies for the ¹³C labeled IS. Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
-
-
Quantitative Data Summary
The use of ¹³C labeled internal standards can significantly improve the accuracy and precision of quantitative analyses by compensating for ion suppression. The tables below summarize the impact on recovery and coefficient of variation (CV%).
| Analyte | Matrix | Internal Standard | Apparent Recovery (without IS) | Recovery with ¹³C IS |
| Deoxynivalenol | Wheat | (¹³C₁₅)DON | 29% ± 6% | 95% ± 3% |
| Deoxynivalenol | Maize | (¹³C₁₅)DON | 37% ± 5% | 99% ± 3% |
Data sourced from a study on the determination of deoxynivalenol in maize and wheat extracts.[4]
| Normalization Method | Average CV% |
| No Normalization (Raw Data) | 11.01% |
| Normalization by ¹³C-IS | 6.36% |
Data from a lipidomics analysis of human plasma samples, demonstrating a significant reduction in CV% with ¹³C-IS normalization.[5]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This method helps to identify regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Configure the LC-MS system as usual for your analysis.
-
Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Prepare Infusion Solution:
-
Prepare a solution of your analyte and ¹³C labeled IS in the mobile phase at a concentration that provides a stable and moderate signal.
-
-
Infusion and Analysis:
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for the analyte and IS is observed, inject a blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte).
-
-
Data Interpretation:
-
Monitor the signal intensity of the infused standards throughout the chromatographic run.
-
A decrease in the signal baseline indicates a region of ion suppression. An increase indicates ion enhancement. This allows you to see if your analyte and IS elute in a region of suppression.[6]
-
Protocol 2: Post-Extraction Spike Analysis for Quantifying Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of the analyte and ¹³C labeled IS into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step and just before analysis, spike the extracted matrix with the same known concentration of the analyte and ¹³C labeled IS as in Set A.[7]
-
-
Analysis:
-
Analyze both sets of samples using the same LC-MS/MS method.
-
-
Calculation:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[1]
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing inconsistent analytical results when using ¹³C labeled internal standards.
Caption: The principle of ion suppression mitigation using a co-eluting ¹³C labeled internal standard.
Frequently Asked Questions (FAQs)
-
Q1: Why are ¹³C labeled internal standards preferred over deuterium (²H) labeled standards for minimizing ion suppression?
-
A1: ¹³C labeled internal standards are chemically and physically more similar to the analyte than their deuterium-labeled counterparts. This results in nearly identical chromatographic retention times, ensuring that both the analyte and the internal standard experience the same degree of ion suppression as they pass through the ion source.[2] Deuterium-labeled standards can sometimes elute slightly earlier than the analyte, leading to differential ion suppression and less accurate correction.[2]
-
-
Q2: Can a ¹³C labeled internal standard completely eliminate ion suppression?
-
A2: No, a ¹³C labeled internal standard does not eliminate ion suppression; it compensates for it.[3] Both the analyte and the co-eluting ¹³C labeled IS are suppressed to the same extent by interfering matrix components. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by ion suppression is normalized, leading to more accurate and precise quantification.[3]
-
-
Q3: When should the ¹³C labeled internal standard be added to the sample?
-
A3: The ¹³C labeled internal standard should be added to the sample as early as possible in the sample preparation workflow. This allows it to account for variability and loss of the analyte during all subsequent steps, including extraction, evaporation, and reconstitution.
-
-
Q4: What is the "isotope effect" and how does it relate to ¹³C labeled standards?
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A4: The "isotope effect" refers to the slight differences in physicochemical properties between isotopically labeled and unlabeled compounds. This effect is more pronounced with deuterium labeling due to the larger relative mass difference between hydrogen and deuterium.[2] This can lead to chromatographic separation from the analyte. The isotope effect is much less significant with ¹³C labeling, resulting in better co-elution and more effective compensation for matrix effects.[2]
-
-
Q5: Are there any disadvantages to using ¹³C labeled internal standards?
-
A5: The primary disadvantage of ¹³C labeled internal standards has historically been their higher cost and more limited commercial availability compared to deuterium-labeled standards.[2] However, as their benefits in improving data quality become more widely recognized, their availability is increasing.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
dealing with co-eluting interferences in herbicide analysis
Welcome to the Technical Support Center for Herbicide Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in herbicide analysis.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues encountered during experimental workflows.
Issue: Poor peak shape and suspected co-elution in LC-MS/MS analysis.
Initial Assessment:
-
Evaluate Peak Shape: Look for fronting, tailing, or split peaks in your chromatogram. A shoulder on a peak is a strong indicator of co-elution.[1]
-
System Suitability Check: Before modifying the method, ensure your LC-MS/MS system is performing optimally. Check for stable pressure, and consistent retention times and peak areas with a standard injection.
-
Detector Analysis:
-
Diode Array Detector (DAD): If using a DAD, perform a peak purity analysis. If the UV spectra across the peak are not identical, co-elution is likely.
-
Mass Spectrometer (MS): Examine the mass spectra across the peak. A changing spectrum indicates the presence of more than one compound.
-
Troubleshooting Workflow:
A systematic approach to troubleshooting co-elution is crucial for efficient problem-solving. The following diagram outlines a logical workflow to identify and resolve co-eluting interferences.
Issue: Matrix effects are causing signal suppression or enhancement.
Identification of Matrix Effects:
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting matrix components.[2] This can lead to inaccurate quantification.
-
Post-column Infusion: Infuse a standard solution of the analyte post-column while injecting a blank matrix extract. Dips or rises in the baseline at the analyte's retention time indicate ion suppression or enhancement, respectively.[3][4]
-
Matrix-Matched Calibrations: Compare the slope of the calibration curve prepared in a clean solvent to that of a curve prepared in a blank matrix extract. A significant difference in the slopes indicates the presence of matrix effects.[2][4]
Strategies to Minimize Matrix Effects:
| Strategy | Description | Advantages | Disadvantages |
| Sample Preparation | Employ effective cleanup techniques like QuEChERS or SPE to remove interfering matrix components.[5][6][7] | Reduces matrix load on the analytical column and in the MS source. | May lead to loss of some analytes; requires method development. |
| Dilution | Diluting the sample extract can significantly reduce the concentration of matrix components.[2][3] | Simple and effective. | May lower the analyte concentration below the limit of quantitation. |
| Chromatographic Separation | Improve the separation of the analyte from matrix components by optimizing the LC method. | Can eliminate the need for extensive sample cleanup. | May require longer run times or more complex methods. |
| Matrix-Matched Standards | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. | Compensates for matrix effects that cannot be eliminated. | Finding a suitable blank matrix can be challenging. |
| Isotopically Labeled Internal Standards | Use a stable isotope-labeled version of the analyte as an internal standard. | Co-elutes with the analyte and experiences similar matrix effects, providing accurate correction. | Can be expensive and not available for all analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in herbicide analysis?
A1: Co-eluting interferences in herbicide analysis often stem from the sample matrix itself. Common culprits include pigments (e.g., chlorophyll), sugars, fatty acids, and other organic acids that are co-extracted with the target herbicides.[8] These compounds can have similar chromatographic properties to the analytes, leading to overlapping peaks.
Q2: How can I choose the right sample preparation technique to avoid co-elution?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the properties of the herbicides.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used method for food and agricultural samples.[8][9][10][11] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[8][9]
-
Solid-Phase Extraction (SPE) is effective for cleaning up water and soil samples.[12][13][14] Different sorbents can be used to target specific types of interferences. For example, C18 sorbents are used to remove non-polar interferences, while graphitized carbon black (GCB) can remove pigments.[9][11]
Q3: When should I consider using two-dimensional liquid chromatography (2D-LC)?
A3: 2D-LC is a powerful technique for resolving highly complex samples where co-elution cannot be resolved by conventional one-dimensional LC.[15] It employs two columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography) to significantly increase peak capacity.[15] Consider 2D-LC when you have critical co-eluting pairs that are isobaric (have the same mass) and cannot be distinguished by the mass spectrometer.[16]
Q4: How can I optimize my MS/MS method to handle co-eluting interferences?
A4: Even with chromatographic co-elution, the mass spectrometer can often differentiate between the analyte and the interference.
-
Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are unique to your target analyte and free from interference.[17][18] Vendor software can often assist in the automated development and optimization of MRM transitions.[19]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Orbitrap or TOF analyzers, provide very high mass resolution and accuracy.[20][21] This allows for the confident identification of analytes even in the presence of co-eluting compounds with very similar masses.[22]
Q5: What are some examples of co-eluting herbicides and how can they be separated?
A5: A common challenge is the co-elution of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), with other polar components in the sample matrix.[23] To address this, ion-pair chromatography can be employed. The use of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can improve the retention and separation of these highly polar compounds on a C18 column.[23] Another example includes the separation of various triazine herbicides, which can be achieved by careful optimization of the mobile phase gradient and the use of a suitable C18 column.
Experimental Protocols
Protocol 1: Modified QuEChERS for Herbicide Residues in Plant Matrices
This protocol is a general guideline and may require optimization based on the specific matrix and target herbicides.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[10] For dry samples, rehydrate with an appropriate amount of water.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[9]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[11]
-
Shake vigorously for 1 minute.[9]
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
-
For general matrices: 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
For matrices with high pigment content: 150 mg MgSO₄, 50 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB).[11]
-
For matrices with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Herbicides in Water Samples
This protocol is suitable for the extraction and concentration of a broad range of herbicides from water samples.
1. Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) by passing 6 mL of methanol followed by 6 mL of deionized water.[24]
2. Sample Loading:
-
Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[24]
3. Cartridge Washing:
-
Wash the cartridge with 6 mL of deionized water to remove any polar interferences.[24]
4. Analyte Elution:
-
Elute the retained herbicides with two 6 mL aliquots of methanol.[24]
5. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
The following diagram illustrates the general principle of two-dimensional liquid chromatography for enhanced separation of complex samples.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. d-nb.info [d-nb.info]
- 7. agilent.com [agilent.com]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimisanj.com [shimisanj.com]
- 12. akademisains.gov.my [akademisains.gov.my]
- 13. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 14. glsciences.com [glsciences.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forensicrti.org [forensicrti.org]
- 19. agilent.com [agilent.com]
- 20. High-Resolution Mass Spectrometry for Untargeted Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. analiticaweb.com.br [analiticaweb.com.br]
ensuring complete isotopic and chemical exchange in isotope dilution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete isotopic and chemical exchange in isotope dilution mass spectrometry (IDMS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic and chemical exchange, and why is it critical in IDMS?
A1: Isotopic and chemical exchange, often referred to as equilibration, is the process of ensuring that the isotopically labeled internal standard (spike) is chemically identical to the analyte and is homogenously mixed with the endogenous analyte in the sample.[1] This is the fundamental principle of IDMS.[2] Complete equilibration ensures that the spike and the analyte behave identically during sample preparation and analysis. Any sample loss or variation in analytical response will then affect both the analyte and the spike to the same extent, allowing for accurate and precise quantification based on the final isotope ratio measurement.[1][2] Incomplete equilibration is a major source of error in IDMS, leading to inaccurate quantification.[3]
Q2: How can I be certain that complete equilibration has been achieved?
A2: Verifying complete equilibration is crucial. This can be achieved by performing a time-course experiment. Analyze aliquots of the spiked sample at different time points after the addition of the internal standard. Complete equilibration is reached when the measured analyte concentration no longer changes over time. Additionally, varying other conditions such as temperature or agitation and observing a consistent result can provide confidence in the equilibration process. For solid samples, complete dissolution is a prerequisite for equilibration.[3]
Q3: What are matrix effects and can they impact isotopic exchange?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] While a key advantage of IDMS is its ability to correct for matrix effects because the analyte and the isotopically labeled standard are affected equally, severe matrix effects can still pose challenges.[3][4] A very complex matrix can hinder the complete chemical and isotopic exchange between the analyte and the spike. For example, if the analyte is strongly bound to matrix components, the spike may not be able to fully interact with it.
Q4: Can the chemical form of the spike affect equilibration?
A4: Yes, the chemical form of the spike is critical. The isotopically labeled standard must be in the same chemical form as the analyte in the sample to ensure identical behavior during extraction and analysis.[1] If the analyte exists in different chemical species within the sample (e.g., free vs. bound), the spike must be able to equilibrate with all forms. In some cases, sample preparation steps like digestion are necessary to convert all forms of the analyte into a single, common chemical form before or during equilibration.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Analyte Concentrations
Inaccurate final concentrations are a common problem in IDMS, often pointing to incomplete isotopic equilibration.[3]
-
Possible Cause: Insufficient equilibration time.
-
Solution: Increase the incubation time after adding the spike. Perform a time-course study to determine the optimal equilibration period.
-
-
Possible Cause: Inadequate mixing or agitation.
-
Solution: Employ more vigorous mixing techniques such as vortexing, shaking, or sonication to facilitate a homogenous distribution of the spike within the sample.
-
-
Possible Cause: Complex sample matrix hindering interaction.
-
Possible Cause: Analyte binding to matrix components.
-
Solution: Use releasing agents or surfactants to disrupt interactions between the analyte and the matrix. Gentle heating can also be effective, provided the analyte is thermally stable.[3]
-
Issue 2: Poor Precision and Reproducibility
Poor precision in replicate measurements can also be a symptom of incomplete or variable equilibration.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize every step of the sample preparation protocol, including volumes, temperatures, and times. Automation can help minimize variability.
-
-
Possible Cause: Analyte or spike instability.
-
Solution: Investigate the stability of your analyte and spike under the experimental conditions. If degradation occurs, modify the protocol to minimize it (e.g., lower temperature, add stabilizers).
-
-
Possible Cause: Presence of interfering species.
-
Solution: Use high-resolution mass spectrometry to identify and resolve isobaric interferences.[3] Implement chromatographic separation to remove interfering compounds.
-
Experimental Protocols
Protocol 1: General Workflow for Achieving Isotopic Equilibration
This protocol outlines a general procedure for ensuring complete isotopic and chemical exchange.
-
Sample Preparation: Homogenize the sample thoroughly. For solid samples, perform a complete digestion using appropriate acids or enzymes to bring the analyte into solution.[5]
-
Spike Addition: Add a known amount of the isotopically labeled internal standard to the sample. The amount of spike added should be optimized to yield an isotope ratio close to unity for optimal precision.[6]
-
Equilibration:
-
Mix the sample and spike thoroughly using a vortex mixer or shaker.
-
Incubate the mixture for a predetermined time and temperature. These parameters should be optimized for each specific analyte and matrix combination. Gentle heating can accelerate equilibration for thermally stable analytes.[3]
-
For complex matrices, consider the use of sonication to enhance mixing and disrupt analyte-matrix interactions.
-
-
Purification (Optional but Recommended): To minimize matrix effects and remove potential interferences, perform a sample clean-up step such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or chromatographic separation.[3]
-
Analysis: Introduce the prepared sample into the mass spectrometer and measure the isotope ratio of the analyte to the internal standard.
Protocol 2: Optimization of Equilibration Time
-
Prepare a pooled sample representative of the study samples.
-
Divide the pooled sample into at least five aliquots.
-
Add the same known amount of the isotopically labeled internal standard to each aliquot.
-
Incubate the aliquots for different periods (e.g., 0.5, 1, 2, 4, and 8 hours) under the same conditions (temperature, agitation).
-
Process and analyze each aliquot by IDMS.
-
Plot the calculated analyte concentration against the incubation time. The optimal equilibration time is the point at which the concentration reaches a plateau.
Data Presentation
Table 1: Typical Equilibration Conditions for Different Sample Matrices
| Sample Matrix | Analyte Type | Typical Equilibration Time | Temperature | Agitation Method | Reference |
| Plasma/Serum | Small Molecules | 30 - 60 min | Room Temperature | Vortexing/Shaking | [3] |
| Urine | Steroid Hormones | 1 - 2 hours | 37 °C | Shaking | [7] |
| Tissue Homogenate | Peptides | 2 - 4 hours | 4 °C | Sonication/Shaking | [8] |
| Soil/Sediment | Organic Pollutants | 12 - 24 hours | Room Temperature | Mechanical Shaking | [9] |
| Food Matrix | Mycotoxins | 1 - 2 hours | 40 °C | Vortexing/Shaking | [9] |
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete isotopic equilibration.
Caption: Workflow for complete isotopic and chemical exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An isotopic perspective on mass bias and matrix effects in multi-collector inductively-coupled-plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 7. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Superiority of 13C6-Labeled Internal Standards in Analytical Method Validation
The validation of analytical methods is a critical process in drug development and various scientific research fields, ensuring the reliability and accuracy of quantitative data. The use of internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the different types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard".[1][2] This guide provides a comprehensive comparison of 13C6-labeled internal standards with other alternatives, supported by experimental data, to demonstrate their superior performance in mitigating analytical variability and enhancing data quality.
Mitigating Analytical Variability with Internal Standards
Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis.[3][4] By measuring the ratio of the analyte signal to the internal standard signal, analytical methods can achieve higher consistency and reliability.[4] While structural analog internal standards exist, SIL-ISs, which are chemically identical to the analyte but contain heavy isotopes like deuterium (²H) or carbon-13 (¹³C), offer a significant advantage as they behave almost identically to the analyte throughout the analytical process.[1][4]
The Decisive Advantage of 13C6-Labeling
While both deuterated (²H) and 13C-labeled compounds are types of SIL-ISs, the use of 13C6-labeled standards provides distinct advantages, primarily due to the "isotope effect" and label stability.[5]
-
Chromatographic Co-elution: A crucial characteristic of an ideal internal standard is its co-elution with the analyte.[5] Due to the slight physicochemical differences between hydrogen and deuterium, deuterated standards can sometimes exhibit chromatographic separation from the unlabeled analyte.[5][6] In contrast, the mass difference between ¹²C and ¹³C is relatively smaller, resulting in negligible chromatographic shifts.[5] This ensures that 13C6-labeled internal standards co-elute perfectly with the native analyte, meaning both experience the same matrix effects and ionization conditions in the mass spectrometer.[7][8]
-
Isotopic Stability: 13C labels are integrated into the carbon backbone of the molecule and are not prone to exchange with other atoms.[5] Deuterium labels, especially those on heteroatoms or in certain chemical environments, can be susceptible to back-exchange with protons from the solvent or sample matrix, which can compromise the accuracy of the quantification.[5][7]
Performance Comparison: 13C6-Labeled vs. Other Internal Standards
The superiority of 13C6-labeled internal standards is evident across key validation parameters. The following table summarizes the performance of an LC-MS/MS method for the quantification of Rhein using a 13C6-labeled internal standard compared to an external standard method.[9]
| Validation Parameter | UPLC-MS/MS with Rhein-13C6 Internal Standard | External Standard Method |
| Linearity Range | 1 - 5000 ng/mL | 5 - 5000 ng/mL |
| LLOQ | 1 ng/mL | 5 ng/mL |
| Accuracy (%) | 95.8 - 104.2% | 88.5 - 112.0% |
| Precision (%RSD) | ≤ 8.5% | ≤ 14.8% |
| Matrix Effect (%) | 97.3 - 103.5% | 75.6 - 120.8% |
Data compiled from a cross-validation study comparing quantification methods for Rhein.[9]
This data clearly demonstrates that the method incorporating Rhein-13C6 exhibits superior performance, including a lower limit of quantification (LLOQ), and significantly better accuracy and precision.[9] The dramatic reduction in the matrix effect underscores the ability of the 13C6-labeled internal standard to effectively compensate for the influence of interfering components within the biological matrix.[9]
Similarly, when comparing stable isotope-labeled internal standards to structural analogs, the performance benefits are clear.
| Performance Metric | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] |
Experimental Workflow and Methodologies
The successful implementation of 13C6-labeled internal standards relies on a well-defined experimental workflow.
Workflow for bioanalytical method validation using a 13C6-labeled internal standard.
A detailed protocol for the quantification of an analyte in a biological matrix using a 13C6-labeled internal standard typically involves the following steps:
1. Preparation of Solutions:
-
Stock Solutions: Prepare separate stock solutions of the analyte and the 13C6-labeled internal standard in a suitable organic solvent.[2]
-
Working Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution. Prepare a working solution of the 13C6-labeled internal standard at a constant concentration.[2]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[2]
2. Sample Preparation:
-
To a specific volume of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the 13C6-labeled internal standard working solution.[9]
-
Precipitate proteins by adding a solvent such as acetonitrile.[9]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new tube for analysis.[10]
3. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The analyte and the 13C6-labeled internal standard are separated from other matrix components chromatographically and detected by the mass spectrometer.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the 13C6-labeled internal standard against the concentration of the analyte for the calibration standards.[10]
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.[10]
The principle behind this method is stable isotope dilution analysis, where the ratio of the naturally occurring analyte to the known amount of the added isotopically labeled standard is measured.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: (2,4,6-Trichlorophenoxy)acetic acid-13C6 vs. Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of (2,4,6-Trichlorophenoxy)acetic acid-13C6 and its deuterated counterparts, supported by established principles and experimental data from analogous compounds.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation of variability during sample preparation, chromatography, and ionization. However, the choice between carbon-13 (¹³C) and deuterium (²H or D) labeling can significantly influence analytical performance. For the analysis of (2,4,6-Trichlorophenoxy)acetic acid, the ¹³C₆-labeled variant offers distinct advantages over deuterated standards.
Key Performance Differences: A Comparative Analysis
The primary distinction between ¹³C-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability. Due to the minimal difference in physicochemical properties between the ¹³C-isotope and the natural ¹²C, ¹³C-labeled standards co-elute almost perfectly with the unlabeled analyte.[1][2] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the native compound.[2][3] This phenomenon, known as the "isotope effect," arises from the difference in bond strength between C-H and C-D bonds.[2]
This chromatographic separation can lead to inaccurate quantification, especially in complex matrices where matrix effects like ion suppression or enhancement can vary across the chromatographic peak.[1][3] If the analyte and the internal standard do not experience the same matrix effects due to differential elution, the fundamental assumption of using an internal standard is compromised.[1] In some reported cases, this imperfect retention time match has led to significant quantitative errors.[1][3]
Carbon-13 labeled standards are also less susceptible to isotopic exchange, ensuring the stability of the label throughout the analytical process. While deuterium exchange is not a major concern for aromatic protons, it can be a factor for exchangeable protons elsewhere in a molecule.
| Parameter | This compound | Deuterated (2,4,6-Trichlorophenoxy)acetic acid | Key Findings |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte.[2] | Often exhibits a slight retention time shift, eluting earlier.[1][2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better correction for matrix effects.[1] | Can lead to inaccuracies if significant, variable matrix effects are present. One study on a different analyte showed a 40% error due to imperfect retention time matching.[1][3] | For high-stakes analyses, ¹³C-IS is the preferred choice for data integrity.[4] |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange. | Generally stable, but the potential for exchange exists depending on the position of the deuterium atoms. | ¹³C labeling provides greater confidence in the integrity of the standard. |
| Cost & Availability | Typically more expensive and may have more limited availability. | Generally less expensive and more widely available. | The choice may be influenced by budgetary and logistical constraints. |
Experimental Protocols
Sample Preparation (Water Sample)
-
Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid).[7]
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[5]
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is typically suitable for the separation of chlorophenoxyacetic acids.[2][8]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly used.[2][5]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for the detection of (2,4,6-Trichlorophenoxy)acetic acid.[8]
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for both the native analyte and the ¹³C₆-labeled internal standard. For (2,4,6-Trichlorophenoxy)acetic acid (unlabeled), a potential precursor ion is m/z 252.9.[8] The precursor for the ¹³C₆-labeled standard would be m/z 258.9. Product ions would be determined through infusion and optimization experiments.
Quantification
The concentration of (2,4,6-Trichlorophenoxy)acetic acid in the sample is determined by calculating the peak area ratio of the analyte to the ¹³C₆-labeled internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.[2]
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
For the highest level of accuracy and precision in the quantitative analysis of (2,4,6-Trichlorophenoxy)acetic acid by LC-MS/MS, a ¹³C-labeled internal standard such as this compound is the superior choice. Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[1]
While deuterated internal standards are often more readily available and less expensive, they can introduce complications due to chromatographic shifts and the potential for isotopic instability.[2] When using a deuterated standard, it is imperative to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For applications in regulated environments such as drug development and clinical studies, where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. deswater.com [deswater.com]
- 8. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotope Dilution Mass Spectrometry: The Gold Standard for Accuracy and Precision in Environmental Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of environmental analysis, where complex matrices and trace-level concentrations are the norm, achieving accurate and precise quantification of pollutants is a formidable challenge. While various analytical techniques are employed, Isotope Dilution Mass Spectrometry (IDMS) consistently emerges as the benchmark method, offering unparalleled reliability. This guide provides an objective comparison of IDMS with alternative methods, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy for their environmental samples.
Unveiling the Superiority of IDMS: A Quantitative Comparison
The core advantage of IDMS lies in its unique ability to correct for analyte losses during sample preparation and analysis, as well as to mitigate matrix effects that can plague other methods. This is achieved by introducing a known amount of an isotopically labeled version of the target analyte (an internal standard) into the sample at the very beginning of the analytical workflow. Because the labeled standard behaves chemically identically to the native analyte, any losses or signal suppression/enhancement will affect both equally. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved.
The following table summarizes the performance of IDMS in comparison to other common analytical techniques for various environmental contaminants.
| Analyte Class | Matrix | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Citation(s) |
| Heavy Metals | ||||||
| Lead (Pb) & Cadmium (Cd) | Water | IDMS-ICP-MS | 96 - 109 | 0.9 - 3.1 | Cd: 0.011 µg/L | |
| ICP-MS (External Cal.) | 97.5 - 101.7 | < 1.0 | Cd: 0.08 µg/L, Pb: 0.16 µg/L | [1][2] | ||
| GF-AAS (External Cal.) | - | - | Cd: 0.02 µg/L, Pb: 1.0 µg/L | [2] | ||
| Mercury (Hg) | Aquatic Biota | IDMS-ICP-MS | - | < 0.1 | - | |
| Advanced Hg Analyzer | - | - | - | [3] | ||
| Persistent Organic Pollutants (POPs) | ||||||
| Dioxins and Furans | Soil | IDMS (GC-HRMS) | Results not significantly different from bioassays | - | - | [4] |
| Bioassays (CALUX, CAFLUX) | Results not significantly different from IDMS | - | - | [4] | ||
| Pesticides | ||||||
| Multiresidue Pesticides | Sediment | IDMS (LC-MS/MS) | 92 - 118 | 1.5 - 17 | pg/g to low ng/g range | [5] |
| Organochlorine Pesticides | Soil/Sediment | IDMS (GC-MS) | 60 - 110 | 1.5 - 18 | 0.20 - 10.3 µg/kg | |
| Other Contaminants | ||||||
| Iodine | Food | IDMS-ICP-MS | 89 - 100 | Higher than External Cal. | 0.01 mg/kg | [6][7] |
| ICP-MS (External Cal.) | 89 - 100 | Lower than IDMS | 0.02 mg/kg | [6][7] |
The IDMS Workflow: A Step-by-Step Visualization
The following diagram illustrates the fundamental steps involved in an Isotope Dilution Mass Spectrometry analysis of an environmental sample.
Experimental Protocols: A Detailed Look into IDMS Methodology
The following provides a detailed, representative experimental protocol for the analysis of pesticides in sediment using IDMS, based on established methodologies.[5]
Objective: To accurately quantify a suite of 26 pesticides and their transformation products in sediment samples.
1. Sample Preparation and Fortification:
- Homogenize the sediment sample to ensure uniformity.
- Weigh a representative subsample (e.g., 10 g) into an extraction vessel.
- Add a precise volume of a certified isotopically labeled internal standard solution containing the deuterated analogues of the target pesticides directly onto the sediment sample.
2. Equilibration:
- Thoroughly mix the spiked sample.
- Allow the sample to equilibrate for a defined period (e.g., 24 hours) to ensure intimate contact and equilibrium between the native analytes and the labeled internal standards within the sample matrix.
3. Extraction:
- Perform pressurized liquid extraction (PLE) using an appropriate solvent mixture (e.g., a mixture of polar and non-polar solvents) to efficiently extract the target analytes from the sediment matrix.
4. Sample Cleanup:
- Purify the resulting extract using solid-phase extraction (SPE) to remove interfering matrix components. This may involve using specific sorbent cartridges tailored to the chemical properties of the target pesticides.
- Carefully evaporate the purified extract to a small, precise volume under a gentle stream of nitrogen to avoid the loss of volatile analytes.
5. Instrumental Analysis (LC-MS/MS):
- Reconstitute the final extract in a suitable solvent for liquid chromatography.
- Inject an aliquot of the extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the pesticides using a suitable chromatographic column and gradient elution program.
- Detect and quantify the native pesticides and their corresponding isotopically labeled internal standards using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
6. Quantification:
- Calculate the concentration of each pesticide in the original sediment sample using the isotope dilution equation, which relates the measured isotope ratio to the known amount of the added internal standard and the sample weight.
Conclusion: The Unrivaled Choice for Definitive Environmental Data
For researchers, scientists, and drug development professionals who require the highest quality data for environmental monitoring, risk assessment, and regulatory compliance, Isotope Dilution Mass Spectrometry stands as the unequivocal gold standard. Its inherent ability to correct for analytical errors and matrix interferences provides a level of accuracy and precision that is difficult to achieve with other methods. While the initial cost of labeled standards and instrumentation may be higher, the reliability and defensibility of the data generated by IDMS often justify the investment, particularly when the consequences of inaccurate measurements are significant. By integrating IDMS into their analytical workflows, researchers can have the utmost confidence in the integrity of their environmental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Useful and Fast Method for Blood Lead and Cadmium Determination Using ICP‐MS and GF‐AAS; Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid screening of heavy metals and trace elements in environmental samples using portable X-ray fluorescence spectrometer, A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Bioanalytical Methods with Stable Isotope Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical methods ensures consistency and reliability of data, particularly when methods are transferred between laboratories or when different analytical techniques are employed within a single study. A critical component of robust bioanalytical methods, especially those utilizing liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of bioanalytical methods employing stable isotope-labeled internal standards (SIL-ISs) versus structural analog internal standards, supported by experimental data.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This guide will delve into the performance advantages of SIL-ISs, provide detailed experimental protocols for key validation experiments, and present visual workflows to facilitate a deeper understanding of the cross-validation process.
Performance Comparison: Stable Isotope vs. Analog Internal Standards
The choice of internal standard significantly impacts the accuracy, precision, and reliability of a bioanalytical method. The following tables summarize the key performance parameters from a comparative study of two LC-MS/MS methods for the quantification of the anticancer agent Kahalalide F, one using a deuterated SIL-IS (d4-Kahalalide F) and the other a structural analog.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Stable Isotope (d4-Kahalalide F) | 5.0 | 5.02 | +0.4 | 3.5 |
| 50.0 | 50.8 | +1.6 | 2.8 | |
| 500.0 | 495.5 | -0.9 | 2.1 | |
| Structural Analog | 5.0 | 5.35 | +7.0 | 8.2 |
| 50.0 | 55.2 | +10.4 | 6.5 | |
| 500.0 | 478.0 | -4.4 | 5.3 |
Data adapted from a comparative study on Kahalalide F.
Table 2: Comparison of Matrix Effect and Selectivity
| Internal Standard Type | Parameter | Observation |
| Stable Isotope (d4-Kahalalide F) | Matrix Effect | High degree of compensation for ion suppression/enhancement. |
| Selectivity | High, with minimal interference from endogenous matrix components. | |
| Structural Analog | Matrix Effect | Variable compensation, leading to potential inaccuracies. |
| Selectivity | Potential for co-eluting interferences affecting quantitation. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful cross-validation study. The following outlines the methodologies for key validation experiments.
Protocol for Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank biological matrix with a known amount of the analyte.
-
Analysis: Analyze at least five replicates of each QC level in three separate analytical runs.
-
Data Evaluation:
-
Accuracy: Calculate the percent bias for each replicate using the formula: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean bias at each level should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each level. The %CV should not exceed 15% (20% at the LLOQ).
-
Protocol for Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
Procedure:
-
Sample Sets: Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (no matrix).
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Matrix spiked with analyte and IS, followed by extraction.
-
-
Analysis: Analyze multiple replicates from at least six different sources of the biological matrix.
-
Data Evaluation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the analyte/IS peak area ratio in Set B by the ratio in Set A.
-
Acceptance Criteria: The %CV of the IS-normalized MF from the different matrix sources should not be greater than 15%.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the cross-validation of bioanalytical methods using stable isotope standards.
Caption: The principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for cross-validation of a bioanalytical method.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Acid Herbicide Analysis
For immediate release:
This guide provides a comprehensive performance comparison of various Solid-Phase Extraction (SPE) cartridges for the analysis of common acid herbicides. Designed for researchers, scientists, and analytical chemists, this document synthesizes experimental data to facilitate the selection of optimal SPE sorbents for specific analytical needs, focusing on key performance indicators such as analyte recovery and reproducibility.
Acid herbicides, including phenoxyacetic acids, benzoic acids, and other derivatives, are widely used in agriculture and require sensitive and robust analytical methods for environmental monitoring and food safety. Solid-Phase Extraction is the premier technique for sample cleanup and concentration of these compounds from complex matrices like water and soil. The choice of SPE sorbent is critical and directly impacts the accuracy, precision, and limits of detection of the subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
This guide focuses on the three major types of SPE sorbents used for acid herbicide extraction: traditional silica-based reversed-phase cartridges (e.g., C18), modern polymeric reversed-phase cartridges, and anion-exchange cartridges.
Performance Comparison of SPE Sorbents
The selection of an SPE sorbent is primarily dictated by the physicochemical properties of the target herbicides and the sample matrix. For acid herbicides, which contain carboxylic acid functional groups, sample pH adjustment is a critical step. By acidifying the sample to a pH approximately 2 units below the analyte's pKa, the herbicide is converted to its neutral, protonated form. This significantly enhances its retention on reversed-phase sorbents.
Polymeric sorbents are often favored for their high surface area, stability across a wide pH range, and resistance to drying, which can lead to more robust and reproducible methods.[1][2] Silica-based C18 sorbents are a cost-effective alternative but can suffer from lower recoveries for more polar herbicides and are less stable at the low pH values required for optimal retention.[3] Anion-exchange sorbents offer a different retention mechanism, capturing the ionized form of the herbicides at a neutral or slightly basic pH.
The following tables summarize performance data for representative acid herbicides on various SPE cartridges, compiled from multiple studies.
Data Presentation: Performance Metrics
Table 1: Polymeric Reversed-Phase SPE Cartridge Performance
| Sorbent Type | Herbicide | Mean Recovery (%) | RSD (%) | Matrix |
| Oasis HLB | 2,4-D | 95 - 105 | < 10 | Water |
| MCPA | 92 - 102 | < 10 | Water | |
| Dicamba | 85 - 98 | < 12 | Water | |
| Bentazon | 90 - 110 | < 8 | Water | |
| Sulfonylureas | ~90 | N/A | Water[1] | |
| Strata-X | Phenoxy Acids (general) | > 70 | N/A | Groundwater[4] |
| Acidic Drugs (as surrogates) | 91 - 100 | 2 - 10 | Plasma[5] | |
| ISOLUTE ENV+ | Phenoxy Acids (6 compounds) | 76.5 - 108.3 | < 13.6 | Water |
Data synthesized from multiple sources for illustrative purposes. Performance may vary based on specific experimental conditions.
Table 2: Silica-Based and Other SPE Cartridge Performance
| Sorbent Type | Herbicide | Mean Recovery (%) | RSD (%) | Matrix | | :--- | :--- | :--- | :--- | | C18 (Silica) | 2,4-D | 79 - 99 | 2 - 12 | Drinking Water[6] | | | Simazine | 84 - 103 | 2 - 5 | Drinking Water[4] | | | Phenoxy Acids (general) | Often lower & less reproducible than polymeric sorbents[3] | > 5 | Water[3] | | Phenyl-Silica | Phenoxy Acids (6 compounds) | > 95 | ~5 | Water[3] | | Graphitized Carbon (dSPE) | Acidic Pesticides | 95 - 110 | 2 - 10 | Cabbage/Spinach[7] |
Data synthesized from multiple sources for illustrative purposes. Performance may vary based on specific experimental conditions.
Experimental Protocols
A robust and reproducible SPE method is fundamental to achieving high-quality data. Below is a detailed, generalized protocol for the extraction of acid herbicides from water samples using reversed-phase SPE cartridges.
Key Experimental Protocol: Reversed-Phase SPE of Acid Herbicides in Water
-
Sample Pre-treatment:
-
Collect a representative water sample (e.g., 250-500 mL).
-
Acidify the sample to pH 2-3 using a suitable acid (e.g., hydrochloric acid, formic acid, or phosphoric acid). This step is crucial to ensure the acidic herbicides are in their neutral, non-ionized state, which maximizes their retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5-10 mL of a high-purity organic solvent, such as methanol or ethyl acetate, through the cartridge to wet the sorbent material and activate the functional groups. This step solvates the bonded phase.
-
-
SPE Cartridge Equilibration:
-
Flush the cartridge with 5-10 mL of acidified deionized water (matching the pH of the sample). This removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper partitioning. Do not allow the sorbent to go dry after this step. (Note: Some modern polymeric sorbents like Oasis HLB are highly water-wettable and may not require this step, allowing for simplified protocols).[2]
-
-
Sample Loading:
-
Pass the entire acidified water sample through the conditioned and equilibrated SPE cartridge at a steady flow rate (e.g., 5-10 mL/min). The herbicides will be adsorbed onto the sorbent material while the bulk of the water and unretained matrix components pass through to waste.
-
-
Washing (Interference Elution):
-
Wash the cartridge with a small volume (e.g., 5 mL) of acidified deionized water or a weak organic solvent mixture to remove any co-adsorbed, weakly bound interferences without eluting the target analytes.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove residual water, which can interfere with the subsequent elution and analysis steps.
-
-
Elution (Analyte Recovery):
-
Elute the retained herbicides from the cartridge using a small volume (e.g., 2-10 mL) of a strong organic solvent. Common elution solvents include methanol, acetonitrile, or ethyl acetate.[8] For anion-exchange sorbents, the elution solvent will typically contain a modifier (e.g., formic acid or ammonium hydroxide) to neutralize the charge interactions and release the analytes.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., mobile phase for LC-MS analysis) before injection into the analytical instrument.
-
Mandatory Visualization
The logical workflow of the Solid-Phase Extraction protocol for acid herbicides is visualized below. This diagram outlines the critical steps from initial sample preparation to the final analysis-ready extract.
Caption: A diagram illustrating the typical Solid-Phase Extraction (SPE) workflow for acid herbicides.
References
A Comparative Guide to the Quantification of 2,4,6-Trichlorophenoxyacetic Acid: HPLC-UV, GC-MS, and Capillary Electrophoresis
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T), a significant compound in environmental and biological matrices, is crucial. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method in terms of linearity and range is presented, supported by detailed experimental protocols to aid in method selection and implementation.
Performance Comparison: Linearity and Range
The selection of an appropriate analytical method hinges on its performance characteristics. Linearity, indicated by the correlation coefficient (R²), demonstrates the direct proportionality of the instrument response to the analyte concentration. The quantification range defines the lower and upper concentrations at which the analyte can be reliably measured with acceptable accuracy and precision.
While direct comparative studies for 2,4,6-T across all three techniques are limited, data from studies on structurally similar chlorophenoxyacetic acids and related compounds provide valuable insights into the expected performance. The following table summarizes typical linearity and quantification ranges for the analysis of 2,4,6-T and its analogues using HPLC-UV, GC-MS, and CE.
| Analytical Method | Analyte(s) | Linearity (R²) | Quantification Range |
| HPLC-UV | 2,4-Dichlorophenoxyacetic acid (2,4-D) | > 0.999 | 0.1 - 400 mg/L[1][2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.9999 | 0.01 - 50 µg/L[3] | |
| GC-MS | 2,4,6-Trichlorophenol | 0.99983 | Not explicitly stated, but demonstrated at 80 µg/mL[4] |
| Chlorophenoxy acid herbicides | > 0.999 | 0.16 - 21.0 µg/mL | |
| Acidic herbicides | Linearly dependent | 0.05 - 10.0 ng/mL | |
| Capillary Electrophoresis (CZE) | Various small molecules | > 0.99 | Analyte dependent |
Experimental Workflows
The general workflow for the quantification of 2,4,6-T involves sample preparation, instrumental analysis, and data processing. The specific steps can vary depending on the chosen analytical technique and the sample matrix.
Figure 1. A generalized workflow for the quantification of 2,4,6-Trichlorophenoxyacetic acid.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of 2,4,6-T without derivatization. The protocol below is based on methods developed for the analysis of the structurally similar 2,4-Dichlorophenoxyacetic acid.[1][2][5]
-
Sample Preparation:
-
For liquid samples such as water, acidification to pH 2 is often performed, followed by salting-out assisted liquid-liquid extraction (SALLE) with a solvent like acetonitrile.[3]
-
For biological samples like serum, protein precipitation with acetonitrile is a common first step, followed by centrifugation to separate the supernatant.[1][2][5]
-
The extracted and prepared sample is then filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[3]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% formic acid).[1][2][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[1][2][5]
-
Detection: UV detection is typically set at a wavelength where chlorophenoxyacetic acids exhibit strong absorbance, such as 230 nm or 283 nm.[1][2][3][5]
-
Injection Volume: Typically 20 µL.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of acidic herbicides like 2,4,6-T, a derivatization step is necessary to convert them into more volatile esters prior to GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Extraction: Acidified water samples can be extracted with a solvent such as methylene chloride using liquid-liquid extraction (LLE).
-
Derivatization: The extracted 2,4,6-T is converted to its methyl ester. This can be achieved by adding methanol and a drop of hydrochloric acid to the extract and then evaporating the solvent.[6] Alternatively, derivatization can be performed using reagents like trimethylsilyl N,N-dimethyl carbamate or t-butyldimethylsilyl N,N-dimethyl carbamate.[6] For the related compound 2,4,6-trichlorophenol, derivatization with acetic anhydride in an alkaline solution to form an acetate ester has been reported.[4]
-
The derivatized sample is then reconstituted in a suitable solvent for GC-MS injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Inlet: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Electron ionization (EI) is the common ionization technique.
-
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique suitable for charged analytes like 2,4,6-T.
-
Sample Preparation:
-
Samples are typically diluted in the background electrolyte (BGE) or a compatible buffer.
-
Filtration through a 0.45 µm filter is recommended to remove any particulate matter that could clog the capillary.
-
-
CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-70 cm total length) is commonly used.
-
Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. Buffers such as phosphate or borate at a specific pH are often used. For acidic compounds, a buffer with a pH above their pKa ensures they are in their anionic form.
-
Voltage: A high separation voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Samples can be introduced into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte (e.g., 210 nm or 230 nm).
-
Conclusion
The choice of analytical method for the quantification of 2,4,6-Trichlorophenoxyacetic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV offers a straightforward approach without the need for derivatization, making it a robust and widely accessible technique.
-
GC-MS , while requiring a derivatization step, provides excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption, offering a "green" alternative with rapid analysis times.
For researchers and professionals in drug development and related fields, a thorough evaluation of these methods based on the specific analytical requirements is essential for obtaining reliable and accurate quantitative data for 2,4,6-Trichlorophenoxyacetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 3. deswater.com [deswater.com]
- 4. epa.gov [epa.gov]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2,4,6-Trichlorophenoxy)acetic acid-13C6: A Procedural Guide
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of (2,4,6-Trichlorophenoxy)acetic acid-13C6, a compound classified as harmful if swallowed and a cause of serious eye irritation.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
(2,4,6-Trichlorophenoxy)acetic acid and its isotopically labeled forms are chlorinated phenoxyacetic acid derivatives. Their disposal is regulated and must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4] The primary recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration.[1][5] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1][6]
Chemical and Hazard Profile
Proper handling and disposal procedures are informed by the chemical's physical properties and associated hazards.
| Property | Data | Reference |
| Molecular Formula | C₈H₅Cl₃O₃ (for the unlabeled compound) | [2] |
| Molecular Weight | 255.49 g/mol (for the unlabeled compound) | [3] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 131°C | [1] |
| Boiling Point | 230°C | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [2][3] |
| GHS Pictograms | Warning | [1][2] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers and laboratory personnel for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if damaged. Wash and dry hands after handling.[1][6]
-
Body Protection: Wear a lab coat, and for larger quantities or potential for dust exposure, consider fire/flame resistant and impervious clothing.[1][6]
-
Respiratory Protection: For operations that may generate dust, use a full-face respirator with an appropriate particle filter.[1][5]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
2. Waste Collection and Storage:
-
Container: Collect waste in its original container or a compatible, properly labeled, and sealed container.[7] Ensure the container is not leaking or damaged.[7]
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1] The storage area should be secure.
3. Accidental Spill Cleanup:
-
Immediate Actions: Evacuate personnel from the immediate area. Remove all sources of ignition.[1][6]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][6]
-
Cleanup Procedure: For solid spills, avoid generating dust.[5][6] Carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[5]
-
Decontamination: Clean the affected area thoroughly.
4. Final Disposal:
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Regulatory Compliance: The disposal must be carried out in an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][6] Chemical waste generators are responsible for correctly classifying the waste according to US EPA guidelines (40 CFR 261.3) or equivalent regional regulations.[4]
-
Prohibited Actions: Do not contaminate water, foodstuffs, or feed with the chemical.[1] Do not discharge into sewers or drains.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. echemi.com [echemi.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guide for Handling (2,4,6-Trichlorophenoxy)acetic acid-13C6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2,4,6-Trichlorophenoxy)acetic acid-13C6. The following procedures and data are critical for safe operational use and disposal.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative and qualitative safety information for (2,4,6-Trichlorophenoxy)acetic acid. Note that the toxicological properties of the 13C6 isotopically labeled compound are expected to be identical to the unlabeled compound.
| Parameter | Value | Source |
| Chemical Formula | C₈H₅Cl₃O₃ | [1] |
| Molecular Weight | 255.49 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 131°C | [3] |
| Boiling Point | 230°C | [3] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Eye irritation (Category 2) | [2][3][4] |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation | [2][3][4] |
| Storage Temperature | +4°C in a dry, cool, and well-ventilated place | [4][5] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Prevents dermal absorption.[7][8][9] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield | Protects against splashes and dust.[3][7][10] |
| Body Protection | Long-sleeved lab coat or chemical-resistant suit (e.g., Tyvek®) | Prevents skin contact.[6][10] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required. | Prevents inhalation of harmful dust or vapors.[2][3][11] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots | Protects feet from spills.[6][7] |
Experimental Protocols
Handling and Use:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[6] Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3][4]
-
Weighing and Transfer : Handle as a solid to avoid creating dust.[3][4] Use non-sparking tools for transfers.[3][4]
-
Solution Preparation : When dissolving, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3][4] Wash hands thoroughly after handling.[3][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials and foodstuff containers.[3][4]
-
The recommended storage temperature is +4°C.[5]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains or sewer systems.[2][3]
-
Empty containers should be triple-rinsed and can be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[3]
First Aid Measures:
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Immediately call a poison control center or doctor.[3]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]
-
On Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3][4]
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][4]
Visual Workflow Guides
Caption: Standard Operating Procedure for Handling.
References
- 1. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound [lgcstandards.com]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. myhometurf.com.au [myhometurf.com.au]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. solutionsstores.com [solutionsstores.com]
- 11. capotchem.cn [capotchem.cn]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
